molecular formula C21H41N5O6 B10799623 L-Seryl-L-leucyl-L-leucyl-L-lysine

L-Seryl-L-leucyl-L-leucyl-L-lysine

Numéro de catalogue: B10799623
Poids moléculaire: 459.6 g/mol
Clé InChI: HZDFWTSYGOUTRD-QAETUUGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Seryl-L-leucyl-L-leucyl-L-lysine is a useful research compound. Its molecular formula is C21H41N5O6 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H41N5O6

Poids moléculaire

459.6 g/mol

Nom IUPAC

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1

Clé InChI

HZDFWTSYGOUTRD-QAETUUGQSA-N

SMILES isomérique

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

SMILES canonique

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (Ser-Leu-Leu-Lys). The methodologies detailed herein are based on established principles of Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), tailored for the efficient production of this specific peptide sequence.

Introduction

This compound is a tetrapeptide of interest due to the presence of the C-terminal tripeptide motif, Ser-Lys-Leu (SKL). This sequence is a recognized Peroxisomal Targeting Signal 1 (PTS1), a crucial signal for the import of proteins into the peroxisome.[1][2][3] The synthesis of this peptide is valuable for studying the mechanisms of peroxisomal protein import and for developing tools to investigate peroxisomal disorders.

This guide will detail a robust Fmoc-based solid-phase synthesis strategy, followed by a comprehensive purification and characterization protocol.

Synthesis of this compound via Fmoc-SPPS

The synthesis of the tetrapeptide is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

Materials and Reagents
ReagentSupplierGrade
Fmoc-Lys(Boc)-Wang ResinVariousHigh-loading
Fmoc-Leu-OHVariousSynthesis Grade
Fmoc-Ser(tBu)-OHVariousSynthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousSynthesis Grade
HOBt (Hydroxybenzotriazole)VariousSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)VariousSynthesis Grade
PiperidineVariousSynthesis Grade
DMF (N,N-Dimethylformamide)VariousPeptide Synthesis Grade
DCM (Dichloromethane)VariousACS Grade
TFA (Trifluoroacetic acid)VariousReagent Grade
TIS (Triisopropylsilane)VariousReagent Grade
WaterVariousDeionized
Diethyl etherVariousAnhydrous
Experimental Protocol

The synthesis is performed on a 0.1 mmol scale using Fmoc-Lys(Boc)-Wang resin.

Step 1: Resin Swelling

  • Place Fmoc-Lys(Boc)-Wang resin (0.1 mmol) in a reaction vessel.

  • Add DMF to swell the resin for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 3: Amino Acid Coupling (Leucine)

  • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Repeat Deprotection and Coupling for Subsequent Amino Acids

  • Repeat Step 2 for Fmoc deprotection.

  • Repeat Step 3 for the coupling of the next Fmoc-Leu-OH.

  • Repeat Step 2 for Fmoc deprotection.

  • Repeat Step 3 for the coupling of Fmoc-Ser(tBu)-OH.

  • After the final coupling, wash the resin with DMF (5 times) and DCM (3 times), and dry the resin under vacuum.

Step 5: Cleavage and Global Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.[4][5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Leu1 Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling_Leu1 Wash1 Wash (DMF, DCM) Coupling_Leu1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_Leu2 Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Deprotection2->Coupling_Leu2 Wash2 Wash (DMF, DCM) Coupling_Leu2->Wash2 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection3 Coupling_Ser Couple Fmoc-Ser(tBu)-OH (HBTU/HOBt/DIPEA) Deprotection3->Coupling_Ser Wash3 Wash (DMF, DCM) Coupling_Ser->Wash3 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Ser-Leu-Leu-Lys Precipitation->Crude_Peptide

Caption: Fmoc-SPPS workflow for the synthesis of this compound.

Purification and Characterization

The crude peptide is purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterized by mass spectrometry.

Purification by RP-HPLC

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 220 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization

Mass Spectrometry: The molecular weight of the purified peptide should be confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Expected Mass:

  • Monoisotopic Mass: 488.33 g/mol

  • Average Mass: 488.62 g/mol

Analytical RP-HPLC: The purity of the final product should be assessed by analytical RP-HPLC using a similar gradient as the preparative run but on an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm) with a flow rate of 1 mL/min. Purity is determined by integrating the peak area at 220 nm.

ParameterExpected Result
Purity >95%
Retention Time Dependent on the specific system, but should be a single, sharp peak

Biological Context: Peroxisomal Targeting Signal 1 (PTS1) Pathway

The C-terminal Ser-Lys-Leu (SKL) motif of the synthesized tetrapeptide acts as a Peroxisomal Targeting Signal 1 (PTS1). This signal is recognized by the PEX5 receptor in the cytoplasm, which then mediates the import of the cargo protein into the peroxisomal matrix.[1][2][3] The import process involves docking of the PEX5-cargo complex to the peroxisomal membrane via PEX14 and subsequent translocation into the peroxisome.[3][6] In some organisms, the import of PTS2-targeted proteins, which are recognized by the PEX7 receptor, is also dependent on PEX5.[7][8]

PTS1 Import Pathway Diagram

PTS1_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_membrane Peroxisomal Membrane Cargo Cargo Protein (with C-terminal SKL) PEX5 PEX5 Receptor Cargo->PEX5 Binding PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo PEX14 PEX14 PEX5_Cargo->PEX14 Docking Matrix_Cargo Cargo Protein PEX5_Cargo->Matrix_Cargo Translocation Translocon Translocon (PEX2, PEX10, PEX12) PEX14->Translocon PEX5_recycled PEX5 Translocon->PEX5_recycled PEX5_recycled->PEX5

Caption: Simplified diagram of the Peroxisomal Targeting Signal 1 (PTS1) import pathway.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. The described Fmoc-SPPS protocol is a reliable method for obtaining the crude peptide, which can then be efficiently purified to a high degree using RP-HPLC. The characterization methods outlined will ensure the identity and purity of the final product. The biological significance of the SKL motif within this peptide underscores its importance as a tool for studying peroxisomal biology.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (Ser-Leu-Leu-Lys). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document summarizes the known physicochemical data, discusses the potential biological context based on its constituent amino acids, and provides detailed experimental protocols for its synthesis and purification.

Core Chemical Properties

This compound is a tetrapeptide composed of the amino acids L-serine, two L-leucine residues, and L-lysine. The sequence is abbreviated as SLLK.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
CAS Number 464924-27-4
Molecular Formula C21H41N5O6
Molecular Weight 459.58 g/mol
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N(Calculated)
Purity Typically ≥99% when synthesized
Storage Temperature 2-8°C

Biological and Physiological Context

Currently, there is a lack of specific research in peer-reviewed literature detailing the definitive biological activities or signaling pathways of the tetrapeptide this compound. However, an understanding of its constituent amino acids and related peptide motifs can provide a basis for hypothesizing its potential roles.

  • L-Serine (Ser): As a hydrophilic amino acid with a hydroxyl group, serine is a frequent site of post-translational modification, particularly phosphorylation, which is a key mechanism for regulating protein function and signal transduction.

  • L-Leucine (Leu): A hydrophobic, branched-chain amino acid (BCAA), leucine is known for its role in promoting protein synthesis and is a key activator of the mTOR signaling pathway, which is central to cell growth and proliferation. Peptides rich in leucine often exhibit hydrophobic properties that can influence their interaction with cell membranes.[1][2]

  • L-Lysine (Lys): Lysine is a basic, positively charged amino acid at physiological pH.[3] It is essential for proteinogenesis, collagen crosslinking, and the production of carnitine.[3][4] The ε-amino group of its side chain is a common site for post-translational modifications such as ubiquitination and acetylation, which are critical for protein degradation and epigenetic regulation, respectively.[3] Peptides rich in lysine often exhibit antimicrobial properties due to the positive charge facilitating interaction with negatively charged bacterial membranes.[1][2]

Related Peptide Motifs: The C-terminal tripeptide Ser-Lys-Leu (SKL) is a well-characterized peroxisome-targeting signal (PTS1).[5] This motif is recognized by the Pex5 receptor and is responsible for directing proteins to the peroxisomal matrix.[5] Although in this compound the SKL sequence is not at the C-terminus, the presence of this motif could be relevant for specific biological interactions.

Experimental Protocols

For researchers interested in studying the properties and potential activities of this compound, chemical synthesis is the primary method for obtaining the pure peptide. The standard procedure involves Solid-Phase Peptide Synthesis (SPPS) followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8][9][10]

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][8][9][10] The following protocol is based on the widely used Fmoc/tBu strategy.[11]

Materials:

  • Rink Amide resin (or a suitable resin for a C-terminal carboxyl group)

  • Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (for precipitation)

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

    • In a separate vial, activate Fmoc-Lys(Boc)-OH (3 eq.) by dissolving it with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

    • Wash the resin to remove excess reagents.

  • Chain Elongation (Leucine, Leucine, Serine):

    • Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF as described above.

    • Coupling: Activate the next amino acid (Fmoc-Leu-OH) and couple it to the growing peptide chain.

    • Repeat the deprotection and coupling steps sequentially for the second Fmoc-Leu-OH and finally for Fmoc-Ser(tBu)-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Serine), remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).[8]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the target peptide from impurities based on hydrophobicity.[7] It is the standard method for peptide purification.[7][12]

Materials:

  • RP-HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide sample

  • 0.22 µm syringe filter

Methodology:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]

  • Column Equilibration: Equilibrate the C18 column with the starting conditions of the gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient for a peptide of this nature might be from 5% to 65% Mobile Phase B over 60 minutes.[13]

    • Monitor the elution profile at 210-220 nm, which is the absorbance wavelength for the peptide backbone.[7]

  • Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.

  • Purity Analysis:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity and molecular weight of the peptide in the pure fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) them to obtain the final product as a white, fluffy powder.

References

An In-depth Technical Guide to L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed technical overview of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, covering its molecular structure, physicochemical properties, and generalized experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Identification

This compound is a tetrapeptide composed of the amino acids L-serine, L-leucine (two residues), and L-lysine, linked by peptide bonds. The sequence is Ser-Leu-Leu-Lys (SLLK). Peptides like this are classified as oligopeptides since they consist of a small number of amino acid residues.[1]

The structure consists of a serine residue at the N-terminus, followed by two leucine residues, and a lysine residue at the C-terminus. The side chains of these amino acids (-CH2OH for serine, -CH2CH(CH3)2 for leucine, and -(CH2)4NH2 for lysine) dictate the overall chemical properties of the peptide.

Below is a diagram representing the logical structure of the peptide, showing the sequence of amino acid residues.

N_terminus N-terminus (H₂N) Ser L-Serine (Ser) N_terminus->Ser C_terminus C-terminus (COOH) Leu1 L-Leucine (Leu) Ser->Leu1 -CO-NH- Leu2 L-Leucine (Leu) Leu1->Leu2 -CO-NH- Lys L-Lysine (Lys) Leu2->Lys -CO-NH- Lys->C_terminus

Caption: Logical representation of the this compound peptide sequence.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These values are calculated based on the properties of the individual amino acid residues.

PropertyValue
Molecular Formula C₂₁H₄₁N₅O₆
Molecular Weight 475.6 g/mol
Canonical SMILES CC(C)C--INVALID-LINK--C)C(=O)N--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--N
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoic acid
Theoretical pI 9.60
Charge at pH 7 +1
Extinction Coefficient Not applicable (no Trp, Tyr, or Cys)

Experimental Protocols

3.1. Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing a peptide of this length. The general workflow for SPPS is outlined below. A novel nucleic acid compaction device based on a positively-charged alpha,epsilon-poly-l-lysine was realized for the first time. The polycationic peptide was obtained by assembling Fmoc and Boc orthogonally protected l-lysine monomers by solid phase synthesis.[2]

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Support Preparation Coupling1 2. Couple Fmoc-Lys(Boc)-OH Resin->Coupling1 Deprotection1 3. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 4. Couple Fmoc-Leu-OH Deprotection1->Coupling2 Deprotection2 5. Fmoc Deprotection Coupling2->Deprotection2 Coupling3 6. Couple Fmoc-Leu-OH Deprotection2->Coupling3 Deprotection3 7. Fmoc Deprotection Coupling3->Deprotection3 Coupling4 8. Couple Fmoc-Ser(tBu)-OH Deprotection3->Coupling4 Deprotection4 9. Fmoc Deprotection Coupling4->Deprotection4 Cleavage 10. Cleavage from Resin & Side-chain Deprotection Deprotection4->Cleavage

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: A suitable solid support, such as a Wang or Rink Amide resin, is prepared.

  • Amino Acid Coupling: The C-terminal amino acid (Lysine), with its alpha-amino group protected by an Fmoc group and its side-chain protected by a Boc group, is coupled to the resin.

  • Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine in DMF, to expose the alpha-amino group for the next coupling step.

  • Sequential Coupling: The subsequent amino acids (Leucine, Leucine, and Serine with a tBu-protected side-chain) are sequentially coupled using an activating agent such as HBTU or HATU.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).

3.2. Purification and Characterization

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is employed.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

Characterization: The purified peptide is characterized to confirm its identity and purity.

  • Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide.

  • Amino Acid Analysis: The peptide is hydrolyzed, and the constituent amino acids are quantified to confirm the amino acid composition.

  • Sequencing: Tandem mass spectrometry (MS/MS) or Edman degradation can be used to confirm the amino acid sequence.

Potential Biological Activity

The biological activity of this specific tetrapeptide has not been extensively documented. However, based on its composition, some potential activities can be inferred. Tetrapeptides are known to be pharmacologically active and can show affinity for various receptors in protein-protein signaling.[1] The presence of lysine, a basic amino acid, suggests potential interactions with negatively charged molecules such as nucleic acids.[2] Furthermore, peptides containing lysine have been investigated for their antimicrobial properties.[3][4][5][6]

The signaling pathway below illustrates a hypothetical mechanism by which a bioactive peptide could exert its effects, for instance, by binding to a cell surface receptor and initiating an intracellular cascade.

Peptide SLLK Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Generation Kinase Protein Kinase SecondMessenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: A generalized signaling pathway for a bioactive peptide.

Conclusion

This compound is a tetrapeptide with a defined structure and predictable physicochemical properties. While specific experimental data is limited, its synthesis, purification, and characterization can be achieved through standard peptide chemistry protocols. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

References

The Role of L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) as a Negative Control in Thrombospondin-1/TGF-β Signaling Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK, is a critical tool in the study of the Thrombospondin-1 (TSP-1) mediated activation of Transforming Growth Factor-β (TGF-β). While possessing no intrinsic biological activity in this pathway, SLLK serves as an indispensable negative control for its structural analog, LSKL (L-leucyl-L-seryl-L-lysyl-L-leucine). LSKL is a potent inhibitor of TSP-1's ability to activate latent TGF-β, a key process in the progression of various fibrotic diseases and cancer. The specific amino acid sequence of LSKL mimics a recognition site on the latency-associated peptide (LAP) of TGF-β, allowing it to competitively block the interaction with TSP-1. In contrast, the altered sequence of SLLK abrogates this binding, rendering it inactive. This guide provides an in-depth overview of the use of SLLK as a control peptide, including quantitative data from comparative studies, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction: The Thrombospondin-1/TGF-β Signaling Axis

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is a hallmark of numerous pathologies, most notably fibrosis and cancer. TGF-β is secreted in a latent form, non-covalently associated with a dimer of its pro-peptide, the latency-associated peptide (LAP). Activation of latent TGF-β is a critical control point in its signaling cascade.

Thrombospondin-1 (TSP-1), a matricellular protein, is a major physiological activator of latent TGF-β. TSP-1 binds to a specific 'LSKL' motif on the LAP, inducing a conformational change that releases the active TGF-β dimer. The active TGF-β can then bind to its cell surface receptors (TβRI and TβRII), leading to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other pathological processes.

This compound (SLLK): The Inactive Control

The tetrapeptide LSKL was designed as a competitive inhibitor of the TSP-1:LAP interaction. Its sequence is identical to the binding motif on LAP, allowing it to block the activation of latent TGF-β by TSP-1. To validate the specificity of LSKL's inhibitory action, a control peptide with a scrambled or altered sequence is required. This compound (SLLK) serves this purpose. The substitution of key amino acids in the LSKL motif disrupts the binding affinity for TSP-1, and as a result, SLLK does not inhibit TGF-β activation. Its use in parallel with LSKL in experimental settings is crucial to demonstrate that the observed biological effects are a direct consequence of inhibiting the TSP-1/TGF-β axis and not due to non-specific peptide effects.

Quantitative Data: Comparative Analysis of LSKL and SLLK In Vivo

The following tables summarize quantitative data from a key study investigating the effects of LSKL and SLLK in a murine model of diabetic nephropathy. These data highlight the inhibitory effect of LSKL on TGF-β signaling and the lack of activity of the SLLK control peptide.

Table 1: Effect of LSKL and SLLK on Plasma TGF-β1 Levels in Akita Mice

Treatment GroupDosePlasma TGF-β1 (pg/mL)P-value (vs. SLLK)
LSKL30 mg/kg0.10 ± 0.01P = 0.0001
SLLK30 mg/kg0.20 ± 0.02-

Data are presented as mean ± standard deviation.

Table 2: Effect of LSKL and SLLK on Nephrin Expression in Akita Mice

Treatment GroupDoseRelative Nephrin Expression (Fold Change vs. Saline)P-value (vs. SLLK)
LSKL30 mg/kg>2-fold increaseStatistically Significant
SLLK30 mg/kgNo significant change-
Saline-1-

Nephrin expression was assessed by Western blot analysis of renal lysates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TSP-1/TGF-β signaling pathway and a general workflow for in vivo studies utilizing LSKL and its control peptide SLLK.

TSP1_TGFb_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibition Pharmacological Intervention Latent TGF-b Latent TGF-b Active TGF-b Active TGF-b Latent TGF-b->Active TGF-b activation TSP-1 TSP-1 TSP-1->Latent TGF-b binds (LSKL motif) TGF-b Receptor TGF-b Receptor Smad2/3 Smad2/3 TGF-b Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription regulates Active TGF-b->TGF-b Receptor binds LSKL LSKL LSKL->TSP-1 inhibits binding to Latent TGF-b SLLK SLLK (Inactive Control) No Inhibition

Caption: TSP-1/TGF-β signaling pathway and the inhibitory action of LSKL.

Experimental_Workflow start Animal Model of Disease (e.g., Diabetic Nephropathy) treatment Treatment Groups start->treatment lskl LSKL Peptide treatment->lskl sllk SLLK Peptide (Control) treatment->sllk vehicle Vehicle (e.g., Saline) treatment->vehicle administration Peptide Administration (e.g., Intraperitoneal Injection) lskl->administration sllk->administration vehicle->administration monitoring Monitoring and Sample Collection (e.g., Blood, Urine, Tissues) administration->monitoring analysis Biological Analysis monitoring->analysis elisa TGF-b ELISA analysis->elisa western Western Blot (Nephrin, p-Smad2) analysis->western ihc Immunohistochemistry (p-Smad2) analysis->ihc data Data Analysis and Comparison elisa->data western->data ihc->data conclusion Conclusion on LSKL Efficacy and SLLK Inactivity data->conclusion

Caption: General experimental workflow for in vivo studies with LSKL and SLLK.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in studies utilizing SLLK as a control peptide.

In Vivo Peptide Administration in a Murine Model of Diabetic Nephropathy
  • Animal Model: Akita (Ins2Akita) mice, a model of type 1 diabetes, are often used. Unilateral nephrectomy may be performed to accelerate the development of diabetic nephropathy.

  • Peptide Preparation: LSKL and SLLK peptides are synthesized and purified to >95% purity. Lyophilized peptides are stored at -20°C and reconstituted in sterile saline before each use.

  • Dosing and Administration:

    • Mice are treated with intraperitoneal (i.p.) injections of LSKL, SLLK, or saline.

    • A typical high-dose regimen is 30 mg/kg body weight per injection.

    • Injections are administered three times per week for a duration of 15 weeks.

  • Sample Collection: 24-hour urine samples are collected for the analysis of albumin and creatinine. At the end of the study, blood is collected for plasma analysis, and kidneys are harvested for protein and histological analysis.

Quantification of Plasma TGF-β1 by ELISA
  • Sample Preparation: Blood is collected in EDTA-containing tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

  • Activation of Latent TGF-β1: To measure total TGF-β1, latent TGF-β1 in the plasma is activated to the immunoreactive form. This is typically achieved by acidification (e.g., with 1 N HCl) followed by neutralization (e.g., with 1.2 N NaOH/0.5 M HEPES).

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for TGF-β1.

    • The plate is blocked to prevent non-specific binding.

    • Standards and activated plasma samples are added to the wells and incubated.

    • After washing, a biotinylated detection antibody for TGF-β1 is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

    • A substrate solution (e.g., TMB) is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • The concentration of TGF-β1 in the samples is determined by comparison to the standard curve.

Western Blot Analysis of Nephrin in Kidney Lysates
  • Tissue Homogenization: Kidney tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • The membrane is incubated with a primary antibody against nephrin overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the data.

Immunohistochemistry for Phospho-Smad2 in Liver Tissue
  • Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval, often by heating in a citrate buffer.

  • Immunostaining:

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • The sections are blocked with a blocking serum to prevent non-specific antibody binding.

    • The sections are incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

    • After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

    • The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • The sections are counterstained with hematoxylin to visualize the nuclei.

    • The slides are dehydrated, cleared, and mounted for microscopic examination.

Conclusion

This compound (SLLK) is a fundamentally important tool for researchers investigating the therapeutic potential of inhibiting the TSP-1/TGF-β signaling pathway. Its demonstrated lack of biological activity in this context makes it an ideal negative control for the active inhibitor, LSKL. The rigorous use of SLLK in experimental designs is essential for the unambiguous interpretation of results and for validating the specific mechanism of action of LSKL and other potential inhibitors of this pathway. This guide provides the necessary background, comparative data, and detailed protocols to aid in the design and execution of robust preclinical studies in this promising area of drug development.

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): A Technical Overview as a Control Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK, is a tetrapeptide with the sequence H-Ser-Leu-Leu-Lys-NH2.[1] In the landscape of biomedical research, SLLK is primarily utilized as a control peptide, specifically as a negative control for the biologically active peptide L-Leucyl-L-seryl-L-lysyl-L-leucine (LSKL). LSKL is recognized as an inhibitor of Thrombospondin-1 (TSP1), a protein involved in the activation of transforming growth factor-beta (TGF-β). Therefore, the primary role of SLLK in experimental settings is to demonstrate that the observed biological effects are due to the specific action of LSKL and not due to non-specific peptide effects.

Role in In Vivo Studies

The utility of SLLK as a control peptide is evident in studies investigating the therapeutic effects of LSKL. By administering SLLK to a control group of animals, researchers can isolate and attribute the physiological changes observed in the LSKL-treated group to the specific inhibition of TSP1.

Quantitative Data from Comparative In Vivo Studies

The following table summarizes the key quantitative data from studies where SLLK was used as a control peptide alongside the active peptide LSKL.

BiomarkerActive Peptide (LSKL)Control Peptide (SLLK)Fold Change/DifferenceSignificanceSpecies/ModelReference
Plasma TGF-β10.10 ± 0.01 pg/mL0.20 ± 0.02 pg/mL~2-fold lower with LSKLP=0.0001Mice[2][3]
Nephrin Expression>2-fold increaseNo significant change>2-fold higher with LSKLSignificantAkita mice[2][3]

Experimental Protocols

The following are generalized experimental protocols based on the information available from the use of SLLK in in vivo research.

In Vivo Administration of Peptides and Analysis of TGF-β1 Levels

  • Animal Model: Mice were utilized for the in vivo experiments.

  • Peptide Administration: Mice were administered either the active peptide LSKL or the control peptide SLLK. The specific dosage and route of administration would be as per the study design, with one cited study using 30 mg/kg for LSKL treatment in Akita mice.[2][3]

  • Sample Collection: Plasma samples were collected from the mice at specified time points, with day 42 being a key endpoint in one study.[2][3]

  • Biomarker Analysis: The concentration of active TGF-β1 in the plasma was quantified.

  • Gene Expression Analysis: mRNA expression analysis was performed on suprarenal aortic lysates obtained from the mice that received either SLLK or LSKL.[2]

Analysis of Nephrin Expression in Akita Mice

  • Animal Model: Akita mice, a model for diabetes, were used.

  • Treatment Groups: The mice were divided into groups receiving saline (control), SLLK peptide, or LSKL peptide (30 mg/kg).[2][3]

  • Sample Preparation: Renal lysates were prepared from the kidneys of the treated mice.

  • Protein Analysis: The expression levels of nephrin, a key protein in the kidney's filtration barrier, were assessed in the renal lysates.

Signaling Pathway Context

While SLLK does not have a defined mechanism of action, its role as a control is best understood in the context of the LSKL-TSP1-TGF-β signaling pathway. LSKL acts by inhibiting TSP1, which in turn prevents the activation of TGF-β. SLLK, being an inactive control, does not interfere with this pathway.

G cluster_0 Experimental Groups cluster_1 Signaling Pathway cluster_2 Biological Outcome LSKL LSKL Peptide (TSP1 Inhibitor) TSP1 Thrombospondin-1 (TSP1) LSKL->TSP1 Inhibits SLLK SLLK Peptide (Control) SLLK->TSP1 No Effect TGFb_active Active TGF-β TSP1->TGFb_active Activates TGFb_inactive Latent TGF-β TGFb_inactive->TGFb_active Downstream_Effects Downstream Biological Effects TGFb_active->Downstream_Effects

Caption: Role of SLLK as a control in the LSKL-mediated inhibition of the TSP1/TGF-β pathway.

This compound (SLLK) is not characterized by a specific mechanism of action but serves a critical role in research as a control peptide. Its use in studies involving the TSP1 inhibitor LSKL allows for the validation of the specific effects of LSKL on the TGF-β signaling pathway. The available data consistently demonstrates that SLLK does not elicit the same biological responses as LSKL, reinforcing the specificity of LSKL's inhibitory action. For researchers and drug development professionals, understanding the function of SLLK as a negative control is essential for the accurate interpretation of data in this area of research.

References

In Vitro Profile of L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a synthetic tetrapeptide that primarily serves as a crucial negative control in in vitro and in vivo research, particularly in studies involving the inhibition of Thrombospondin-1 (TSP-1). TSP-1 is a matricellular protein that plays a significant role in activating latent transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis, cell proliferation, and immune responses. The peptide L-Leucyl-L-Seryl-L-Lysyl-L-Leucine (LSKL) has been identified as a competitive antagonist of TSP-1-mediated TGF-β activation. SLLK, as a scrambled sequence of LSKL, is employed to demonstrate the specificity of LSKL's inhibitory effects, ensuring that the observed results are due to the specific amino acid sequence of LSKL and not to non-specific peptide effects. This technical guide provides an in-depth overview of the in vitro studies involving SLLK, summarizing quantitative data, detailing experimental protocols, and illustrating the relevant signaling pathways.

Core Signaling Pathway: TSP-1 Mediated TGF-β Activation

The activation of latent TGF-β by TSP-1 is a critical regulatory step in various physiological and pathological processes. Latent TGF-β is a complex of the mature TGF-β dimer and the Latency-Associated Peptide (LAP). TSP-1 binds to a specific sequence on LAP, inducing a conformational change that releases the active TGF-β dimer, which can then bind to its receptors and initiate downstream signaling. The peptide LSKL competitively inhibits the binding of TSP-1 to LAP, thereby preventing TGF-β activation. SLLK is used as a control to demonstrate that this inhibition is sequence-specific.

TGF_beta_Activation_Pathway cluster_activation TGF-β Activation cluster_inhibition Inhibition Latent TGF-β (LAP + TGF-β) Latent TGF-β (LAP + TGF-β) Active TGF-β Active TGF-β Latent TGF-β (LAP + TGF-β)->Active TGF-β Conformational Change TSP-1 TSP-1 TSP-1->Latent TGF-β (LAP + TGF-β) Binds to LAP TGF-β Receptor TGF-β Receptor Active TGF-β->TGF-β Receptor Binds Downstream Signaling Downstream Signaling TGF-β Receptor->Downstream Signaling Activates LSKL LSKL LSKL->TSP-1 Competitively Inhibits Binding to LAP SLLK SLLK SLLK->TSP-1 No Effect TGF_beta_Bioassay_Workflow Prepare Conditioned Media or Samples Prepare Conditioned Media or Samples Incubate with TSP-1 ± Peptides (LSKL/SLLK) Incubate with TSP-1 ± Peptides (LSKL/SLLK) Prepare Conditioned Media or Samples->Incubate with TSP-1 ± Peptides (LSKL/SLLK) Prepare NRK Cell Suspension in Agar Prepare NRK Cell Suspension in Agar Incubate with TSP-1 ± Peptides (LSKL/SLLK)->Prepare NRK Cell Suspension in Agar Plate NRK Cells on Agar Base Layer Plate NRK Cells on Agar Base Layer Prepare NRK Cell Suspension in Agar->Plate NRK Cells on Agar Base Layer Add Treated Samples to NRK Cell Layer Add Treated Samples to NRK Cell Layer Plate NRK Cells on Agar Base Layer->Add Treated Samples to NRK Cell Layer Incubate for 7-10 days Incubate for 7-10 days Add Treated Samples to NRK Cell Layer->Incubate for 7-10 days Stain and Count Colonies Stain and Count Colonies Incubate for 7-10 days->Stain and Count Colonies Monocyte_Chemotaxis_Workflow Isolate Human Monocytes Isolate Human Monocytes Pre-incubate Monocytes with Peptides (LSKL/SLLK) Pre-incubate Monocytes with Peptides (LSKL/SLLK) Isolate Human Monocytes->Pre-incubate Monocytes with Peptides (LSKL/SLLK) Place Monocytes in Upper Chamber of Transwell Place Monocytes in Upper Chamber of Transwell Pre-incubate Monocytes with Peptides (LSKL/SLLK)->Place Monocytes in Upper Chamber of Transwell Add Chemoattractant (LAP) to Lower Chamber Add Chemoattractant (LAP) to Lower Chamber Place Monocytes in Upper Chamber of Transwell->Add Chemoattractant (LAP) to Lower Chamber Incubate for 2-4 hours Incubate for 2-4 hours Add Chemoattractant (LAP) to Lower Chamber->Incubate for 2-4 hours Fix, Stain, and Count Migrated Cells Fix, Stain, and Count Migrated Cells Incubate for 2-4 hours->Fix, Stain, and Count Migrated Cells Competitive_Inhibition_Workflow Incubate TSP-1 with Peptides (LSKL/SLLK) Incubate TSP-1 with Peptides (LSKL/SLLK) Add LAP to the Mixture Add LAP to the Mixture Incubate TSP-1 with Peptides (LSKL/SLLK)->Add LAP to the Mixture Immunoprecipitate with anti-LAP or anti-TSP-1 antibodies Immunoprecipitate with anti-LAP or anti-TSP-1 antibodies Add LAP to the Mixture->Immunoprecipitate with anti-LAP or anti-TSP-1 antibodies Separate Proteins by SDS-PAGE Separate Proteins by SDS-PAGE Immunoprecipitate with anti-LAP or anti-TSP-1 antibodies->Separate Proteins by SDS-PAGE Western Blot for TSP-1 or LAP Western Blot for TSP-1 or LAP Separate Proteins by SDS-PAGE->Western Blot for TSP-1 or LAP Analyze Band Intensity Analyze Band Intensity Western Blot for TSP-1 or LAP->Analyze Band Intensity

An In-depth Technical Guide to the Cellular Uptake and Localization of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and localization of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). While direct experimental data for this specific peptide is limited in publicly available literature, this document synthesizes current knowledge on the cellular transport of short, cationic, and hydrophobic peptides to postulate its likely mechanisms of internalization and subsequent intracellular fate. This guide details relevant experimental protocols for quantification of uptake and visualization of localization, presents potential quantitative data in structured tables for comparative purposes, and illustrates key experimental workflows and signaling pathways using diagrams.

Introduction

This compound is a tetrapeptide with a sequence that suggests potential for cell penetration. Its composition, featuring two hydrophobic leucine residues, a polar serine residue, and a positively charged lysine residue, gives it an amphipathic character. Such characteristics are common in cell-penetrating peptides (CPPs), which are known to traverse cellular membranes and deliver various molecular cargoes.[1][2] The presence of lysine, in particular, suggests that the peptide is cationic at physiological pH, a key feature for interaction with the negatively charged cell membrane.[3] The hydrophobicity imparted by the leucine residues is also a critical driver for cellular uptake.[4] Understanding the mechanisms by which SLLK enters cells and where it localizes is crucial for its potential development as a therapeutic agent or a drug delivery vehicle.

Postulated Mechanisms of Cellular Uptake

The cellular uptake of peptides like SLLK is generally believed to occur through two primary pathways: direct translocation and endocytosis.[1][2]

  • Direct Translocation: This energy-independent process involves the peptide directly crossing the plasma membrane.[5] The initial interaction is often electrostatic, between the cationic lysine residue of the peptide and the anionic components of the cell membrane.[3] Following this, the hydrophobic leucine residues may facilitate the insertion of the peptide into the lipid bilayer, potentially leading to the formation of transient pores or other membrane destabilizations that allow the peptide to enter the cytoplasm.[4]

  • Endocytosis: This is an energy-dependent process where the cell engulfs the peptide.[2] Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6] Once internalized, the peptide is enclosed in endosomes. For the peptide to exert its effect in the cytoplasm or other organelles, it must escape from these endosomes, a process known as endosomal escape.

The predominant uptake mechanism can depend on factors such as peptide concentration, cell type, and temperature.[1]

Quantitative Analysis of Cellular Uptake

Quantifying the cellular uptake of SLLK is essential for evaluating its efficiency as a potential delivery vehicle. The following table summarizes hypothetical quantitative data based on typical findings for short cationic peptides.

Parameter HeLa Cells A549 Cells MCF-7 Cells Methodology
Uptake Efficiency (%) 35 ± 528 ± 442 ± 6Flow Cytometry
Internalized Peptide (pmol/10^6 cells) 12 ± 29 ± 1.515 ± 3Mass Spectrometry
Half-maximal uptake concentration (EC50) (µM) 8.511.27.1Fluorescence Spectroscopy
Time to reach maximum uptake (minutes) 607550Time-course analysis via Confocal Microscopy

Intracellular Localization

The subcellular destination of SLLK after uptake determines its potential sites of action. The table below outlines a plausible distribution profile.

Cellular Compartment Percentage of Internalized Peptide (%) Visualization Method
Cytoplasm 45 ± 7Confocal Microscopy with organelle markers
Endosomes/Lysosomes 30 ± 5Co-localization with LysoTracker
Nucleus 15 ± 3Co-localization with DAPI
Mitochondria 10 ± 2Co-localization with MitoTracker

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SLLK cellular uptake and localization.

Peptide Synthesis and Labeling
  • Peptide Synthesis: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Fluorescent Labeling: For visualization and quantification, the peptide can be labeled with a fluorophore (e.g., FITC, TAMRA, or Alexa Fluor dyes) at the N-terminus or the lysine side chain.[7][8] This is typically achieved by reacting the peptide with an NHS-ester derivative of the chosen dye.[7]

Cell Culture
  • HeLa, A549, and MCF-7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Quantification by Flow Cytometry
  • Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

  • Peptide Incubation: Treat the cells with varying concentrations of fluorescently labeled SLLK in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Trypsinization: Treat the cells with trypsin to detach them and to remove any membrane-bound peptide.[9]

  • Analysis: Resuspend the cells in PBS containing 2% FBS and analyze the fluorescence intensity of individual cells using a flow cytometer.[10]

Cellular Localization by Confocal Microscopy
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Peptide Incubation: Treat the cells with fluorescently labeled SLLK for the desired time.

  • Organelle Staining: To determine subcellular localization, co-stain the cells with specific organelle markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).[11]

  • Imaging: Wash the cells with PBS and image them using a confocal laser scanning microscope.[12] Z-stack images can be acquired to confirm intracellular localization.[12]

Quantification by Mass Spectrometry
  • Cellular Uptake: Incubate cells with unlabeled SLLK.

  • Cell Lysis: After washing, lyse the cells and harvest the lysate.

  • Sample Preparation: Use an internal standard (e.g., an isotope-labeled version of SLLK) for accurate quantification.[13]

  • Analysis: Analyze the cell lysate using MALDI-TOF or LC-MS/MS to determine the amount of internalized peptide.[13][14]

Visualizations

Experimental Workflow for Cellular Uptake Quantification

G cluster_0 Cell Preparation cluster_1 Peptide Treatment cluster_2 Sample Processing cluster_3 Data Acquisition seed_cells Seed cells in 24-well plate culture Culture to 70-80% confluency seed_cells->culture incubate Incubate cells with peptide (1-4h, 37°C) culture->incubate prepare_peptide Prepare fluorescently-labeled SLLK prepare_peptide->incubate wash Wash with cold PBS (3x) incubate->wash trypsinize Trypsinize to detach and remove surface-bound peptide wash->trypsinize resuspend Resuspend in FACS buffer trypsinize->resuspend flow_cytometry Analyze by Flow Cytometry resuspend->flow_cytometry quantify Quantify mean fluorescence intensity flow_cytometry->quantify G SLLK SLLK Peptide Membrane Plasma Membrane SLLK->Membrane Receptor Membrane Receptor (e.g., GPCR) Membrane->Receptor G_Protein G-protein activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) PLC->PKC Ca_release Ca²⁺ release from ER IP3->Ca_release Ca_release->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response

References

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): A Technical Whitepaper on its Role as a Control Peptide and the Therapeutic Landscape of its Active Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). Primarily, SLLK serves as an inactive control peptide for the biologically active tetrapeptide LSKL (L-Leucyl-L-seryl-L-lysyl-L-leucine), a known inhibitor of Thrombospondin-1 (TSP-1). Understanding the function and application of SLLK necessitates a thorough examination of the therapeutic targets of LSKL and the signaling pathways it modulates. This paper will detail the role of the TSP-1/TGF-β signaling axis, present quantitative data from in vivo studies utilizing SLLK as a control, and provide relevant experimental protocols and pathway diagrams.

Introduction: The Significance of SLLK as a Control Peptide

This compound (SLLK) is a synthetic tetrapeptide. In the vast majority of scientific literature, SLLK is not investigated for its own biological activity but is instead employed as a crucial negative control in studies involving the active peptide LSKL.[1][2][3][4][5] LSKL is a competitive inhibitor of Thrombospondin-1 (TSP-1), a matricellular protein that plays a significant role in cell-matrix interactions and the activation of latent transforming growth factor-beta (TGF-β).[6][7][8][9] The structural similarity but functional inactivity of SLLK makes it an ideal tool to ensure that the observed biological effects of LSKL are specific to its sequence and not a general consequence of peptide administration.

The LSKL Target: Thrombospondin-1 (TSP-1) and TGF-β Signaling

The primary therapeutic target of LSKL, and by extension the context in which SLLK is used, is the inhibition of TSP-1-mediated activation of latent TGF-β.[6][8]

Thrombospondin-1 (TSP-1): A large, homotrimeric glycoprotein that is secreted into the extracellular matrix.[10] It interacts with a variety of cell surface receptors and other extracellular matrix components to modulate cellular adhesion, migration, proliferation, and apoptosis.[10][11]

Transforming Growth Factor-beta (TGF-β): A potent cytokine that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[6] TGF-β is secreted in a latent form, non-covalently associated with a latency-associated peptide (LAP).[7] Activation of latent TGF-β is a critical step in its biological function.

The TSP-1/TGF-β Signaling Pathway: TSP-1 binds to the LAP of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β.[6][7] Active TGF-β then binds to its cell surface receptors (TGFβR1 and TGFβR2), leading to the phosphorylation and activation of downstream signaling molecules, primarily Smad proteins (Smad2 and Smad3).[7] Phosphorylated Smads then translocate to the nucleus and act as transcription factors to regulate the expression of target genes involved in fibrosis and other pathological processes.[7]

LSKL acts as a competitive antagonist by mimicking the binding site on LAP, thereby preventing the interaction between TSP-1 and latent TGF-β.[6][8] This inhibition of TGF-β activation is the basis for the therapeutic potential of LSKL in fibrotic diseases.[6][8][9]

Signaling Pathway Diagram

TSP1_TGFB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-β Latent TGF-β Active TGF-β Active TGF-β Latent TGF-β->Active TGF-β Releases TSP-1 TSP-1 TSP-1->Latent TGF-β Binds & Activates LSKL LSKL LSKL->TSP-1 Inhibits TGF-β Receptor TGF-β Receptor Active TGF-β->TGF-β Receptor Binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates SLLK SLLK SLLK->TSP-1 Inactive Control p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Nucleus Nucleus p-Smad2/3->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

Caption: TSP-1/TGF-β signaling pathway and the inhibitory action of LSKL.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies in Akita mice, a model for diabetic nephropathy, where SLLK was used as a control peptide.

Parameter Treatment Group Value Unit Significance (vs. LSKL) Reference
Plasma TGF-β1SLLK0.20 ± 0.02pg/mLP=0.0001[2][3][4]
LSKL0.10 ± 0.01pg/mL[2][3][4]
Nephrin ExpressionSLLKNot significantly different from saline control-> twofold increase with LSKL[2][3][4]
LSKLSignificantly increased-[2][3][4]

Experimental Protocols

In Vivo Administration of SLLK in Akita Mice

The following protocol is a representative example of how SLLK has been used in in vivo studies.[2]

1. Animal Model:

  • Akita C57BL/6J-Ins2Akita mice are used as a model of type 1 diabetes.

2. Peptide Preparation and Administration:

  • LSKL and SLLK peptides are dissolved in saline.

  • For a high-dosage regimen, mice receive intraperitoneal (i.p.) injections of the peptide at 30 mg/kg body weight.

  • For a low-dosage regimen, mice receive 3 mg/kg body weight of the peptide per injection.

  • Saline is used as a vehicle control.

  • Injections are administered three times weekly for a duration of 15 weeks.

3. Sample Collection and Analysis:

  • Plasma samples are collected at specified time points (e.g., day 42) for the measurement of TGF-β1 levels using an enzyme-linked immunosorbent assay (ELISA).

  • Kidney lysates are prepared at the end of the study to assess nephrin expression by Western blotting.

  • Suprarenal aortic lysates are obtained to assess mRNA expression of relevant genes.

Experimental Workflow Diagram

Experimental_Workflow Start Start Akita Mice Model Akita Mice Model Start->Akita Mice Model Treatment Groups Treatment Groups Akita Mice Model->Treatment Groups LSKL (30 mg/kg) LSKL (30 mg/kg) Treatment Groups->LSKL (30 mg/kg) SLLK (30 mg/kg) SLLK (30 mg/kg) Treatment Groups->SLLK (30 mg/kg) Saline Saline Treatment Groups->Saline i.p. Injection (3x/week for 15 weeks) i.p. Injection (3x/week for 15 weeks) LSKL (30 mg/kg)->i.p. Injection (3x/week for 15 weeks) SLLK (30 mg/kg)->i.p. Injection (3x/week for 15 weeks) Saline->i.p. Injection (3x/week for 15 weeks) Sample Collection Sample Collection i.p. Injection (3x/week for 15 weeks)->Sample Collection Plasma Plasma Sample Collection->Plasma Kidney Kidney Sample Collection->Kidney Aorta Aorta Sample Collection->Aorta ELISA (TGF-β1) ELISA (TGF-β1) Plasma->ELISA (TGF-β1) Western Blot (Nephrin) Western Blot (Nephrin) Kidney->Western Blot (Nephrin) mRNA Expression mRNA Expression Aorta->mRNA Expression Analysis Analysis End End Analysis->End ELISA (TGF-β1)->Analysis Western Blot (Nephrin)->Analysis mRNA Expression->Analysis

References

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) in the Context of Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK, is a crucial tool in the study of a specific protein-protein interaction that governs the activation of Transforming Growth Factor-β (TGF-β). TGF-β is a pleiotropic cytokine that plays a critical role in numerous cellular processes, including growth, differentiation, and extracellular matrix remodeling. Its dysregulation is implicated in various pathologies, particularly fibrosis and cancer. This technical guide provides an in-depth overview of SLLK's role, primarily as a negative control in elucidating the inhibitory effects of the related peptide, LSKL, on the Thrombospondin-1 signaling pathway.

TGF-β is secreted as a latent complex, where it is non-covalently associated with the Latency-Associated Peptide (LAP). The activation of TGF-β, a critical step for its biological function, can be initiated by the matricellular protein Thrombospondin-1 (TSP-1). TSP-1 binds to a specific sequence, LSKL (L-Leucyl-L-Seryl-L-Lysyl-L-Leucine), on the LAP, inducing a conformational change that releases the active TGF-β. The peptide LSKL acts as a competitive inhibitor of this interaction, preventing TGF-β activation.[1]

To validate the specificity of LSKL's inhibitory action, a scrambled peptide with the same amino acid composition but a different sequence, SLLK, is employed. The rationale is that if the inhibitory effect is sequence-specific, the scrambled peptide should not exhibit the same activity.

The Role of SLLK in the TSP-1/TGF-β Signaling Pathway

The primary and, to date, only documented role of SLLK in the scientific literature is to serve as a negative control for the LSKL peptide. Research has demonstrated that SLLK does not interfere with the binding of TSP-1 to the LAP of the latent TGF-β complex.[2][3] This lack of interaction is critical for confirming that the biological effects observed with LSKL are due to its specific amino acid sequence and its ability to competitively inhibit the TSP-1/LAP interaction, rather than non-specific effects of a tetrapeptide with a similar composition.

Signaling Pathway Overview

The activation of latent TGF-β by TSP-1 is a key regulatory point in TGF-β signaling. The following diagram illustrates this pathway and the inhibitory roles of LSKL and the non-inhibitory nature of SLLK.

TSP1_TGFb_Activation cluster_latent_complex Latent TGF-β Complex cluster_peptides Exogenous Peptides LAP LAP (Latency-Associated Peptide) TGFb Active TGF-β Active_TGFb Released Active TGF-β LAP->Active_TGFb Release TSP1 Thrombospondin-1 (TSP-1) TSP1->LAP Binds to LSKL motif TGFb_Receptor TGF-β Receptor Active_TGFb->TGFb_Receptor Binding Signaling Downstream Signaling (e.g., Smad phosphorylation) TGFb_Receptor->Signaling Activation LSKL LSKL LSKL->TSP1 Inhibits Binding SLLK SLLK (Control) SLLK->TSP1 No Effect

Figure 1: TSP-1 Mediated Activation of Latent TGF-β and Peptide Inhibition.

Quantitative Data on SLLK-Protein Interactions

A thorough review of the existing scientific literature reveals a lack of specific quantitative binding data for the SLLK peptide with TSP-1 or any other protein. This is consistent with its role as a negative control, where the primary finding is the absence of a specific interaction. Experiments are designed to show this lack of effect, often through qualitative or semi-quantitative methods like co-immunoprecipitation followed by Western blotting.

PeptideTarget ProteinBinding Affinity (Kd)IC50Reference
SLLKThrombospondin-1 (TSP-1)Not ReportedNot Reported[2][3]
SLLKOther ProteinsNot ReportedNot ReportedN/A
Table 1: Summary of Quantitative Binding Data for this compound (SLLK).

Experimental Protocols

The most direct method cited for demonstrating the differential effects of LSKL and SLLK on the TSP-1/LAP interaction is co-immunoprecipitation. The following is a detailed protocol adapted from the methodology described in the literature for such an experiment.[2][3]

Co-Immunoprecipitation to Assess TSP-1 and LAP Interaction

This protocol is designed to determine if a peptide (LSKL or SLLK) can inhibit the interaction between Thrombospondin-1 (TSP-1) and the Latency-Associated Peptide (LAP).

1. Reagents and Buffers:

  • Purified human TSP-1

  • Recombinant human LAP

  • LSKL and SLLK peptides

  • Protein A/G magnetic beads

  • Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Primary antibodies: anti-TSP-1 and anti-LAP

  • Secondary antibody: HRP-conjugated

  • SDS-PAGE gels and buffers

  • Western blot reagents

2. Experimental Procedure:

a. Pre-incubation of TSP-1 with Peptides:

  • In separate microcentrifuge tubes, incubate a constant amount of purified TSP-1 (e.g., 1 µg) with varying molar excesses of LSKL or SLLK peptide (e.g., 10-fold, 100-fold, 1000-fold molar excess) in Co-IP buffer.

  • Include a control tube with TSP-1 and no peptide.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

b. Formation of Protein Complex:

  • To each tube from the previous step, add a constant amount of recombinant LAP (e.g., 1 µg).

  • Incubate for an additional 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the TSP-1/LAP complex.

c. Immunoprecipitation:

  • To each tube, add a specific amount of anti-LAP antibody (the amount should be optimized beforehand, typically 1-2 µg).

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Add pre-washed Protein A/G magnetic beads to each tube.

  • Incubate for 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.

d. Washing:

  • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 500 µL of cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

e. Elution and Analysis:

  • Elute the bound proteins from the beads by adding 2X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

  • Alternatively, for native elution, use the Elution Buffer and neutralize the eluate with the Neutralization Buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane for Western blotting.

  • Probe the membrane with an anti-TSP-1 antibody to detect the amount of TSP-1 that was co-immunoprecipitated with LAP.

  • The amount of co-precipitated TSP-1 will be inversely proportional to the inhibitory activity of the peptide.

3. Expected Results:

  • No Peptide Control: A strong band for TSP-1 should be detected, indicating a successful co-immunoprecipitation of the TSP-1/LAP complex.

  • LSKL Peptide: A dose-dependent decrease in the intensity of the TSP-1 band should be observed, demonstrating its inhibitory effect.

  • SLLK Peptide: The intensity of the TSP-1 band should be comparable to the no-peptide control, indicating that SLLK does not inhibit the TSP-1/LAP interaction.[2][3]

Experimental Workflow Diagram

CoIP_Workflow start Start preincubation 1. Pre-incubation: TSP-1 with LSKL or SLLK peptide start->preincubation complex_formation 2. Complex Formation: Add LAP preincubation->complex_formation immunoprecipitation 3. Immunoprecipitation: Add anti-LAP antibody and Protein A/G beads complex_formation->immunoprecipitation washing 4. Washing: Remove non-specific binding immunoprecipitation->washing elution 5. Elution: Release bound proteins washing->elution analysis 6. Analysis: SDS-PAGE and Western Blot for TSP-1 elution->analysis end End analysis->end

Figure 2: Co-Immunoprecipitation Experimental Workflow.

Conclusion

This compound (SLLK) is a synthetic tetrapeptide that serves a singular but vital role in the study of TGF-β activation. Its utility lies in its demonstrated inability to inhibit the protein-protein interaction between Thrombospondin-1 and the Latency-Associated Peptide. This makes it an indispensable negative control for studies investigating the therapeutic potential of the inhibitory peptide LSKL. While quantitative data on its binding affinity is absent from the literature, qualitative and semi-quantitative experiments consistently confirm its lack of specific interaction with TSP-1. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and appropriately utilize SLLK in their investigations of the TSP-1/TGF-β signaling axis.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (Ser-Leu-Leu-Lys). The synthesis is based on the widely used Fmoc/tBu strategy, which offers mild reaction conditions and high yields.[1][2] This protocol is intended for use by trained laboratory personnel familiar with peptide synthesis techniques.

Principle of the Method

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3] The use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based side-chain protecting groups forms the basis of this orthogonal synthesis strategy.[1] The synthesis cycle consists of Nα-Fmoc deprotection, followed by coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[2][4] The crude peptide is then purified to homogeneity, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][5]

Materials and Reagents

Resin and Amino Acids
ReagentSupplier RecommendationNotes
Fmoc-L-Lys(Boc)-Wang resinStandard peptide synthesis suppliersPre-loaded resin simplifies the first amino acid attachment.[4]
Fmoc-L-Leu-OHStandard peptide synthesis suppliers
Fmoc-L-Ser(tBu)-OHStandard peptide synthesis supplierstBu protecting group for the serine side chain.
Fmoc-L-Lys(Boc)-OHStandard peptide synthesis suppliersBoc protecting group for the lysine side chain.
Solvents and Reagents
ReagentGradePurpose
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and coupling.
Dichloromethane (DCM)Reagent gradeSolvent for resin swelling and washing.
PiperidineReagent gradeFmoc deprotection.
Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling reaction.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeCoupling reagent.
Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin and side-chain deprotection.[6][7]
Triisopropylsilane (TIS)Reagent gradeScavenger during cleavage.
Water (ddH₂O)High purityScavenger during cleavage.
Diethyl ether (cold)Reagent gradePeptide precipitation.[6][7]
Acetonitrile (ACN)HPLC gradeMobile phase for RP-HPLC.[8]

Experimental Protocols

Resin Swelling
  • Place the Fmoc-L-Lys(Boc)-Wang resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[9]

  • Drain the DMF.

Peptide Chain Elongation (Synthesis Cycle)

This cycle is repeated for each amino acid (Leu, Leu, Ser) in the sequence.

Step 1: Fmoc Deprotection

  • Add a 20% piperidine in DMF solution to the resin.[9][10]

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

Step 2: Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.[11]

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentMolar Equiv.Amount
Fmoc-L-Leu-OH30.3 mmol
Fmoc-L-Ser(tBu)-OH30.3 mmol
HBTU2.90.29 mmol
DIPEA60.6 mmol
Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail. For this peptide, a standard cocktail is sufficient.[12]

  • Add the cleavage cocktail to the dried peptide-resin.[7]

  • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]

Table 2: Cleavage Cocktail Composition

ReagentPercentageVolume for 1g resin
Trifluoroacetic acid (TFA)95%9.5 mL
Triisopropylsilane (TIS)2.5%0.25 mL
Water (ddH₂O)2.5%0.25 mL
Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[6][7]

  • A white precipitate should form.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][13]

  • Use a water/acetonitrile gradient containing 0.1% TFA as a mobile phase.[3][8]

  • Collect the fractions containing the pure peptide and verify the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of the Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for Leu, Leu, Ser) cluster_final_steps Final Steps Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Complete Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Ser-Leu-Leu-Lys Lyophilization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for Ser-Leu-Leu-Lys.

Signaling Pathways and Logical Relationships

This application note focuses on the chemical synthesis protocol and does not describe a biological signaling pathway. The logical relationship of the synthesis is a linear, stepwise process as depicted in the workflow diagram above. Each deprotection step must be completed before the subsequent coupling reaction can occur to ensure the correct peptide sequence is assembled. The final cleavage and purification steps are performed sequentially to isolate the desired product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide of interest in various research and pharmaceutical development contexts. Following synthesis, purification is a critical step to isolate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides due to its high resolution and efficiency.[1][2][3] This application note provides a detailed protocol for the purification of this compound using RP-HPLC. The method is based on the hydrophobic interactions between the peptide and the stationary phase.[2]

Principle of Separation

In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar. The peptide is loaded onto the column in a mobile phase with a high aqueous content, promoting binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, which progressively increases the mobile phase's hydrophobicity. Peptides elute from the column as the mobile phase composition becomes sufficiently nonpolar to disrupt their interaction with the stationary phase, with more hydrophobic peptides eluting at higher organic solvent concentrations.[2][4]

Experimental Protocol

This protocol outlines a general method for the purification of this compound. Optimization of the gradient and other parameters may be necessary to achieve the desired purity and yield.

1. Materials and Reagents

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment

  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reversed-phase C18 column (preparative or semi-preparative)

  • Data acquisition and processing software

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

4. Sample Preparation

  • Dissolve the crude this compound peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO, followed by dilution with Mobile Phase A).

  • The final concentration will depend on the column size and loading capacity. A starting concentration of 1-10 mg/mL is common for preparative runs.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

5. HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended Value/RangeNotes
Column C18, 5-10 µm particle size, 100-300 Å pore sizeWide-pore columns (300 Å) are often suitable for peptides.[5]
Column Dimensions 4.6 x 250 mm (Analytical Scout Run) to ≥ 21.2 mm ID (Preparative)Start with an analytical column to develop the method before scaling up.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[1]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.[1]
Flow Rate 1.0 mL/min (Analytical) to 20 mL/min or higher (Preparative)Adjust based on column diameter.
Gradient 5-65% B over 60 minutes (Initial Scouting Gradient)The gradient should be optimized for the best separation of the target peptide from impurities. A shallower gradient can improve resolution.[6]
Detection Wavelength 214 nm and 280 nmThe peptide bond absorbs strongly around 214 nm. 280 nm can be used if aromatic residues are present (not in this peptide).
Column Temperature Ambient or 30-40 °CElevated temperatures can improve peak shape but may affect peptide stability.[7]
Injection Volume 10-100 µL (Analytical) to several mL (Preparative)Dependent on sample concentration and column capacity.

6. Purification Procedure

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Blank Injection: Inject a blank (Mobile Phase A or the sample solvent) to ensure the system is clean.

  • Analytical Run (Method Development): Perform an initial run with a small injection of the crude peptide on an analytical column to determine the retention time of the target peptide and the impurity profile.

  • Gradient Optimization: Based on the analytical run, optimize the gradient to achieve baseline separation of the target peptide from its closest impurities. A shallower gradient around the elution point of the target peptide is often effective.

  • Preparative Run: Scale up the optimized method to a preparative column. Inject the prepared crude peptide solution.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Diagrams

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silica, low TFA concentration.Ensure 0.1% TFA is in both mobile phases. Use a high-purity silica column.[1]
Poor Resolution Gradient is too steep, inappropriate stationary phase.Optimize the gradient by making it shallower around the elution time of the target peptide.[6] Try a different C18 column or a C8 column.
Low Recovery Peptide is irreversibly adsorbed to the column or is unstable.Add a different ion-pairing agent. Check the pH of the mobile phase. Ensure the peptide is stable under the purification conditions.
Clogged Column/High Backpressure Particulates in the sample or mobile phase.Filter all samples and mobile phases. Use a guard column.

This application note provides a comprehensive and detailed protocol for the purification of this compound by RP-HPLC. The provided starting conditions and workflow serve as a robust foundation for developing a highly efficient and effective purification method. Methodical optimization of the gradient and other chromatographic parameters will be key to achieving high purity and yield of the final peptide product.

References

Application Note: Mass Spectrometry Analysis of the Tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide with potential applications in biomedical research and drug development. Accurate characterization of this peptide is crucial for its identification, purity assessment, and structural elucidation. Mass spectrometry is a powerful analytical technique for determining the molecular weight and amino acid sequence of peptides.[1][2][3] This application note describes a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methodology provides a robust framework for the characterization of this and similar synthetic peptides.

Experimental Highlights

This protocol outlines the analysis of this compound using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of biomolecules with minimal fragmentation.[4][5] Tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) is employed to induce fragmentation of the peptide backbone, enabling sequence confirmation.[6][7][8]

Experimental Protocols

1. Sample Preparation

High-quality mass spectrometry data relies on proper sample preparation to minimize contaminants that can interfere with ionization.[9][10]

  • Materials:

    • This compound peptide standard

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Formic acid (FA), LC-MS grade

    • 0.5 mL low-binding microcentrifuge tubes

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the peptide in LC-MS grade water.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Prepare a working solution of 10 pmol/µL by diluting the stock solution in a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The acidic conditions promote protonation of the peptide, which is essential for positive ion mode ESI-MS.[3]

    • Centrifuge the working solution at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to a clean low-binding tube for analysis.

2. Mass Spectrometry Analysis

  • Instrumentation:

    • A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

    • MS1 Scan Range (m/z): 100 - 1000

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

    • Collision Gas: Argon

    • Collision Energy: Optimized for the precursor ion (typically 20-30 eV)

  • Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Infuse the prepared peptide sample into the ESI source at a flow rate of 5 µL/min.

    • Acquire full scan MS1 spectra to identify the protonated molecular ion ([M+H]⁺) of this compound.

    • Perform a product ion scan (MS/MS) on the most abundant precursor ion to generate a fragmentation spectrum.

Data Presentation

The expected monoisotopic mass of this compound is 487.3268 Da. The primary ion observed in the MS1 spectrum will be the singly protonated molecule, [M+H]⁺, at an m/z of 488.3341. The table below summarizes the theoretical m/z values for the precursor ion and the major expected b- and y-type fragment ions generated during CID. The presence of a basic residue (Lysine) can favor the retention of charge on the N-terminal fragment, potentially leading to more intense b-ions.[11]

Ion TypeSequenceTheoretical m/z
[M+H]⁺ Ser-Leu-Leu-Lys 488.3341
b₁S88.0393
b₂SL201.1233
b₃SLL314.2072
y₁K147.1128
y₂LK260.1967
y₃LLK373.2807

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis peptide Peptide Synthesis (this compound) dissolution Dissolution in LC-MS Grade Water peptide->dissolution dilution Dilution in ACN/Water/FA dissolution->dilution centrifugation Centrifugation dilution->centrifugation esi Electrospray Ionization (ESI) centrifugation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 spectrum Mass Spectrum Interpretation ms2->spectrum sequencing Sequence Verification spectrum->sequencing fragmentation_pathway cluster_peptide This compound H2N H₂N Ser Ser Leu1 Leu b1 b₁ Ser->b1 Leu2 Leu b2 b₂ Leu1->b2 y3 y₃ Leu1->y3 Lys Lys b3 b₃ Leu2->b3 y2 y₂ Leu2->y2 COOH COOH y1 y₁ Lys->y1

References

Application Notes and Protocols: L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a novel sequence for which specific drug delivery applications have not been extensively documented in peer-reviewed literature. The following application notes and protocols are forward-looking and based on the well-established roles of its constituent amino acids and similar peptide structures in drug delivery systems. The data presented is representative of analogous systems and should be considered as a baseline for experimental design.

Introduction

The tetrapeptide this compound (SLLK) incorporates amino acids with distinct properties beneficial for drug delivery applications. The cationic nature of lysine, the hydrophobicity of leucine, and the hydrophilicity and hydrogen-bonding capacity of serine suggest that SLLK could be a versatile component in various drug delivery platforms. This document outlines potential applications, experimental protocols, and key considerations for researchers exploring the use of SLLK in drug delivery.

Potential Advantages of SLLK in Drug Delivery:

  • Biocompatibility: Composed of naturally occurring amino acids, SLLK is expected to exhibit high biocompatibility and low toxicity.[1][2]

  • Cationic Interactions: The primary amine group in the lysine residue provides a positive charge at physiological pH, enabling electrostatic interactions with negatively charged therapeutic agents like nucleic acids (siRNA, mRNA, pDNA) and certain small molecule drugs.[3][4]

  • Self-Assembly: The presence of two leucine residues can induce hydrophobic interactions, potentially leading to the self-assembly of SLLK-containing conjugates into nanoparticles or other supramolecular structures.[5][6]

  • Functionalization: The serine hydroxyl group and the lysine amine groups can serve as sites for conjugation with targeting ligands, imaging agents, or polymers like polyethylene glycol (PEG) to improve pharmacokinetic profiles.[7][8]

Applications in Drug Delivery Systems

SLLK as a Building Block for Nanoparticles

SLLK can be used to formulate nanoparticles for the delivery of various therapeutic agents. The lysine residue can electrostatically bind to anionic drugs, while the leucine residues can contribute to the formation of a hydrophobic core, suitable for encapsulating poorly water-soluble drugs.

Quantitative Data Summary for SLLK-based Nanoparticles (Hypothetical)

ParameterDrug: CurcuminDrug: siRNA
Particle Size (nm) 150 ± 20180 ± 30
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) +25 ± 5+30 ± 5
Drug Loading Content (%) 5 - 10N/A
Encapsulation Efficiency (%) > 80> 90 (complexation)
SLLK in Hydrogel Formulations

SLLK can be incorporated into hydrogel networks to create systems for sustained drug release. The peptide can be either physically entrapped or chemically cross-linked within the hydrogel matrix. The cationic nature of SLLK can modulate the release of negatively charged drugs through ionic interactions.

Quantitative Data Summary for SLLK-modified Hydrogels (Hypothetical)

ParameterValue
Swell Ratio (%) 300 - 500
Drug Release Profile Sustained release over 7-14 days
Release Kinetics Higuchi or Korsmeyer-Peppas model

Experimental Protocols

Protocol for Preparation of SLLK-based Nanoparticles for Hydrophobic Drug Delivery

This protocol describes the preparation of SLLK-based nanoparticles for the encapsulation of a hydrophobic drug like curcumin, using a dialysis method.[9]

Materials:

  • This compound (SLLK)

  • Hydrophobic drug (e.g., Curcumin)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Dissolve 10 mg of SLLK in 5 mL of DMSO.

  • Dissolve 1 mg of the hydrophobic drug in 1 mL of DMSO.

  • Add the drug solution dropwise to the SLLK solution while stirring.

  • Transfer the mixture to a dialysis tube.

  • Dialyze against deionized water for 48 hours, with water changes every 6 hours.

  • Collect the nanoparticle suspension from the dialysis tube.

  • Centrifuge at 12,000 rpm for 15 minutes to remove any aggregates.

  • Lyophilize the supernatant to obtain the drug-loaded SLLK nanoparticles.

Protocol for Characterization of SLLK Nanoparticles

Particle Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) Zetasizer.

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure at 25°C.

Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized drug-loaded nanoparticles in DMSO.

  • Measure the drug concentration using UV-Vis spectrophotometry or HPLC.

  • Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol for In Vitro Drug Release Study
  • Suspend 5 mg of drug-loaded SLLK nanoparticles in 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Place the suspension in a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag in 20 mL of PBS at 37°C with gentle shaking.

  • At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the drug concentration in the collected samples using UV-Vis or HPLC.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve SLLK in DMSO prep3 Mix Solutions prep1->prep3 prep2 Dissolve Drug in DMSO prep2->prep3 prep4 Dialysis prep3->prep4 prep5 Lyophilization prep4->prep5 char1 DLS (Size, Zeta) prep5->char1 char2 HPLC/UV-Vis (Drug Loading) prep5->char2 char3 TEM (Morphology) prep5->char3 eval1 In Vitro Release prep5->eval1 eval2 Cell Viability Assay eval1->eval2 eval3 In Vivo Studies eval2->eval3

Caption: Experimental workflow for SLLK nanoparticle formulation and evaluation.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release np SLLK-Drug Nanoparticle (Positively Charged) cell Cell Membrane (Negatively Charged) np->cell Electrostatic Interaction endo Endocytosis cell->endo endosome Endosome (pH ~5.5-6.0) endo->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape Lysine Protonation drug_release Drug Release in Cytoplasm escape->drug_release Therapeutic Target Therapeutic Target drug_release->Therapeutic Target

Caption: Proposed mechanism of cellular uptake and drug release for SLLK nanoparticles.

References

Application Notes and Protocols: L-Seryl-L-leucyl-L-leucyl-L-lysine as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a tetrapeptide that serves as a valuable tool in the field of biochemistry and drug discovery. Primarily known as a control peptide for the Thrombospondin-1 (TSP-1) inhibitor, LSKL, its sequence also makes it a potential substrate for various proteases. This document provides detailed application notes and protocols for utilizing SLLK in enzyme assays, particularly for screening and characterizing proteases that recognize and cleave specific peptide bonds.

Principle

The SLLK peptide can be used as a substrate to measure the activity of proteolytic enzymes. When a protease cleaves the peptide bond within SLLK, the resulting fragments can be detected and quantified using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry. The rate of fragment formation is directly proportional to the enzyme's activity under specific conditions. Given its amino acid sequence, SLLK is a potential substrate for enzymes with a preference for cleaving after hydrophobic residues like leucine or basic residues like lysine.

Potential Applications

  • Screening for Novel Proteases: SLLK can be employed to screen for and identify novel proteases that exhibit specificity for Ser-Leu, Leu-Leu, or Leu-Lys cleavage sites.

  • Characterizing Known Proteases: The peptide can be used to study the substrate specificity and kinetic parameters of known proteases, such as certain cathepsins or chymotrypsin-like enzymes.

  • Inhibitor Screening: SLLK can serve as a substrate in assays designed to screen for inhibitors of proteases that are active in pathways related to Thrombospondin-1 and TGF-β signaling.

Associated Signaling Pathways

This compound's relevance as a control peptide for a Thrombospondin-1 (TSP-1) inhibitor links it to the TSP-1 and Transforming Growth Factor-beta (TGF-β) signaling pathways. TSP-1 is a matricellular protein that can activate latent TGF-β.[1] The TGF-β signaling pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer. Therefore, enzymes that may process peptides like SLLK could play a role in modulating these pathways.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI Recruits and Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA DNA SMAD_complex_nuc->DNA Binds to Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates

TGF-β Signaling Pathway

Experimental Protocols

Protocol 1: General Protease Activity Assay using SLLK and HPLC Analysis

This protocol provides a general method for assessing the activity of a purified or partially purified protease using SLLK as a substrate. The cleavage of SLLK is monitored by the appearance of peptide fragments, which are separated and quantified by reverse-phase HPLC.

Materials:

  • This compound (SLLK)

  • Purified or partially purified protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2)

  • Stop Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Substrate Preparation: Prepare a stock solution of SLLK (e.g., 10 mM) in deionized water.

  • Enzyme Preparation: Prepare a stock solution of the protease in a suitable buffer. The optimal concentration should be determined empirically.

  • Assay Reaction: a. In a microcentrifuge tube, combine the assay buffer and the SLLK substrate to the desired final concentration (e.g., 100 µM). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the protease to the tube. The final reaction volume can be, for example, 100 µL. d. Incubate the reaction at the optimal temperature for a specific time course (e.g., 0, 10, 20, 30, 60 minutes).

  • Reaction Termination: At each time point, stop the reaction by adding an equal volume of the Stop Solution (e.g., 100 µL of 10% TFA).

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: a. Inject a suitable volume of the supernatant (e.g., 50 µL) onto the C18 column. b. Elute the peptide fragments using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes). c. Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis: a. Identify the peaks corresponding to the uncleaved SLLK substrate and the cleavage products. b. Quantify the peak areas of the product fragments at each time point. c. Plot the product formation over time to determine the initial reaction velocity.

HPLC_Assay_Workflow Start Start Prepare_Reagents Prepare Substrate (SLLK) and Enzyme Solutions Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture (Buffer + SLLK) Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at Optimal Temperature Setup_Reaction->Pre_Incubate Initiate_Reaction Add Enzyme to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate for Defined Time Points Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction with Stop Solution Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge HPLC_Analysis Inject Supernatant for HPLC Analysis Centrifuge->HPLC_Analysis Data_Analysis Analyze Chromatograms and Quantify Product Formation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

HPLC-based Protease Assay Workflow
Protocol 2: High-Throughput Fluorogenic Protease Assay (Conceptual)

For high-throughput screening of protease inhibitors, a fluorogenic version of the SLLK substrate would be ideal. This would involve synthesizing SLLK with a fluorophore and a quencher at its termini (e.g., EDANS and DABCYL). Cleavage of the peptide would separate the fluorophore from the quencher, resulting in an increase in fluorescence.

Conceptual Workflow:

  • Synthesize Fluorogenic SLLK: Obtain or synthesize a FRET-pair labeled SLLK peptide.

  • Assay Setup: In a 96- or 384-well plate, add the assay buffer, fluorogenic SLLK substrate, and the test compounds (potential inhibitors).

  • Reaction Initiation: Add the protease to all wells to start the reaction.

  • Fluorescence Monitoring: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. A decrease in the rate in the presence of a test compound indicates inhibition.

Data Presentation

Quantitative data from enzyme kinetic studies should be summarized for clarity and comparison.

Table 1: Hypothetical Kinetic Parameters for Protease X with SLLK Substrate

ParameterValueUnits
Km (Michaelis Constant)To be determinedµM
Vmax (Maximum Velocity)To be determinedµmol/min/mg
kcat (Turnover Number)To be determineds-1
kcat/Km (Catalytic Efficiency)To be determinedM-1s-1

Note: The values in this table are placeholders and must be determined experimentally.

Table 2: Potential Proteases for SLLK Cleavage

Protease FamilyPotential Cleavage SiteRationale
Chymotrypsin-likeLeu-Leu, Leu-LysPreference for large hydrophobic residues at the P1 position.[4][5]
CathepsinsLeu-Leu, Leu-LysCertain cathepsins (e.g., Cathepsin S, L) have a preference for hydrophobic residues in the S2 pocket.[6][7]
LeulysinLeu-LysA specific Leu-Lys peptidase.[8]
Trypsin-likeLeu-LysCleavage after a basic residue (Lysine).[9][]

Troubleshooting

  • No or Low Activity:

    • Verify the activity of the protease with a known substrate.

    • Optimize assay conditions (pH, temperature, ionic strength).

    • Increase enzyme or substrate concentration.

  • High Background Signal (HPLC):

    • Ensure the purity of the SLLK substrate.

    • Use high-purity solvents for the mobile phase.

  • Inconsistent Results:

    • Ensure accurate pipetting and consistent timing.

    • Maintain a constant temperature throughout the assay.

This compound is a versatile tetrapeptide with potential applications as a substrate in various enzyme assays. Its connection to the TSP-1/TGF-β signaling axis makes it particularly relevant for studies in fibrosis, cancer, and other related diseases. The protocols and information provided herein offer a framework for researchers to effectively utilize SLLK in their investigations of protease activity and inhibition.

References

Application Notes and Protocols for Fluorescent Labeling of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug discovery applications.[1][2] They are instrumental in studying peptide-receptor interactions, enzyme kinetics, cellular uptake, and in vivo imaging.[2][3] The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine possesses two primary amine groups—one at the N-terminus and another on the side chain of the lysine residue—that serve as excellent targets for covalent modification with amine-reactive fluorescent dyes.

This document provides a detailed protocol for the fluorescent labeling of this compound using N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for labeling peptides and proteins.[4][5][6] Additionally, it outlines procedures for the purification and characterization of the resulting fluorescently labeled peptide.

Principle of the Method

The fluorescent labeling of this compound is achieved through the reaction of an amine-reactive fluorescent dye with the primary amine groups of the peptide. NHS esters are commonly employed for this purpose due to their high reactivity towards primary amines at alkaline pH, forming stable amide bonds.[5][7] The reaction is typically performed in an aqueous buffer system, with the potential addition of an organic co-solvent to aid in the dissolution of the dye.[8] Following the labeling reaction, the fluorescently labeled peptide is purified from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by determining the degree of labeling (DOL) via UV-Vis spectrophotometry.

Materials and Reagents

  • This compound peptide (purity >95%)

  • Amine-reactive fluorescent dye (e.g., Fluorescein isothiocyanate (FITC), Cyanine dyes (Cy3, Cy5), Alexa Fluor dyes) with an NHS ester reactive group[4][9]

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)[5]

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • RP-HPLC system with a C18 column

  • UV-Vis spectrophotometer

  • Lyophilizer

Experimental Protocols

Preparation of Reagents
  • Peptide Stock Solution: Dissolve this compound in ultrapure water to a final concentration of 1-10 mg/mL.[10]

  • Fluorescent Dye Stock Solution: Dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[11]

  • Labeling Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5 using 1 M HCl or 1 M NaOH.[5]

Fluorescent Labeling of the Peptide

This protocol is optimized for a 1 mg scale labeling reaction. Adjust volumes accordingly for different scales.

  • In a microcentrifuge tube, combine 1 mg of the this compound peptide with the labeling buffer to a final volume of 900 µL.

  • Calculate the required amount of the fluorescent dye NHS ester. A molar excess of the dye is typically used to ensure efficient labeling.[5][10] For mono-labeling, a starting point of 8-fold molar excess is recommended.[5][10]

    • Molecular Weight of this compound: Approximately 487.6 g/mol .

    • Moles of Peptide: (0.001 g) / (487.6 g/mol ) = 2.05 x 10⁻⁶ mol

    • Moles of Dye (8-fold excess): 8 * 2.05 x 10⁻⁶ mol = 1.64 x 10⁻⁵ mol

    • Mass of Dye (assuming a molecular weight of ~600 g/mol for the dye NHS ester): 1.64 x 10⁻⁵ mol * 600 g/mol = 0.00984 g = 9.84 mg.

  • Add the calculated amount of the fluorescent dye stock solution to the peptide solution. In this example, add approximately 100 µL of a 10 mg/mL dye solution.

  • Vortex the reaction mixture gently and incubate for at least 4 hours at room temperature or overnight on ice, protected from light.[5][8]

Purification of the Labeled Peptide by RP-HPLC

Purification is essential to remove unreacted dye and other impurities.[12]

  • Acidify the reaction mixture with a small volume of TFA (e.g., 10 µL of 10% TFA) to stop the reaction.

  • Centrifuge the mixture to pellet any precipitated material.

  • Set up the RP-HPLC system with a C18 column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile[12]

  • Inject the supernatant of the reaction mixture onto the column.

  • Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.[12]

  • Monitor the elution profile at two wavelengths: one for the peptide backbone (typically 214 or 280 nm) and one for the absorbance maximum of the fluorescent dye.[13]

  • Collect the fractions corresponding to the fluorescently labeled peptide peak.

  • Combine the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.[12]

Characterization of the Labeled Peptide

The DOL is the molar ratio of the fluorescent dye to the peptide.[14]

  • Dissolve a small, known amount of the lyophilized labeled peptide in the labeling buffer.

  • Measure the absorbance of the solution at the absorbance maximum of the dye (A_dye) and at 280 nm (A_280).[14][15]

  • Calculate the DOL using the following formula:

    DOL = (A_dye × ε_peptide) / [(A_280 - (A_dye × CF)) × ε_dye]

    Where:

    • A_dye: Absorbance at the dye's maximum absorbance wavelength.

    • ε_peptide: Molar extinction coefficient of the peptide at 280 nm. For this peptide, this value is low and may need to be determined empirically or estimated.

    • A_280: Absorbance at 280 nm.

    • CF: Correction factor (A_280 of the free dye / A_max of the free dye).[15][16]

    • ε_dye: Molar extinction coefficient of the fluorescent dye at its maximum absorbance wavelength.

Data Presentation

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reactive Group
FITC~495~519~75,000Isothiocyanate
5-FAM, SE~494~520~83,000NHS Ester
Cy3, NHS Ester~550~570~150,000NHS Ester
Cy5, NHS Ester~649~670~250,000NHS Ester
Alexa Fluor 488, NHS Ester~495~519~71,000NHS Ester
Alexa Fluor 555, NHS Ester~555~565~150,000NHS Ester

Table 2: Example Data for DOL Calculation

ParameterValue
A_dye (at λ_max)0.85
A_2800.15
ε_peptide (at 280 nm)125 M⁻¹cm⁻¹ (estimated)
ε_dye (at λ_max)75,000 M⁻¹cm⁻¹ (for FITC)
Correction Factor (CF)0.3
Calculated DOL ~1.0

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Peptide Peptide Stock Solution Reaction Combine Peptide, Dye, and Buffer Incubate at RT (4h) or 4°C (overnight) Peptide->Reaction Dye Dye Stock Solution Dye->Reaction Buffer Labeling Buffer (pH 8.3-8.5) Buffer->Reaction HPLC RP-HPLC Purification (C18 column) Reaction->HPLC Acidify to stop Lyophilize Lyophilization HPLC->Lyophilize Collect pure fractions UVVis UV-Vis Spectrophotometry Lyophilize->UVVis Purified Labeled Peptide DOL Calculate Degree of Labeling (DOL) UVVis->DOL

Caption: Experimental workflow for fluorescent labeling of the tetrapeptide.

labeling_reaction cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Peptide Peptide-NH2 (this compound) LabeledPeptide Peptide-NH-CO-Fluorophore (Stable Amide Bond) Peptide->LabeledPeptide pH 8.3-8.5 Dye Fluorophore-NHS Ester Dye->LabeledPeptide NHS N-hydroxysuccinimide

Caption: Reaction of an NHS ester dye with a primary amine on the peptide.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency (Low DOL) - Suboptimal pH of the labeling buffer.- Ensure the pH of the labeling buffer is between 8.3 and 8.5.[5]
- Hydrolyzed NHS ester dye.- Prepare the dye stock solution immediately before use.
- Insufficient molar excess of the dye.- Increase the molar excess of the dye in the reaction.
Multiple Peaks in HPLC - Incomplete reaction or side reactions.- Optimize reaction time and temperature.
- Labeling at both the N-terminus and lysine.- This is expected. The peaks should be well-separated. If not, adjust the HPLC gradient.
Precipitation During Reaction - Poor solubility of the peptide or dye.- Increase the proportion of organic co-solvent (DMSO or DMF).
High Background Fluorescence - Incomplete removal of unreacted dye.- Optimize the HPLC purification protocol to ensure complete separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the fluorescent labeling of this compound. By following these procedures, researchers can reliably produce high-quality fluorescently labeled peptides for their specific research needs. The provided guidelines for purification and characterization are crucial for ensuring the quality and consistency of the final product, which is paramount for obtaining reproducible results in downstream applications.

References

Application Notes and Protocols: L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) for Nanoparticle Functionalization in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with targeting ligands is a critical strategy in the development of advanced drug delivery systems. This approach aims to enhance the therapeutic index of potent drugs by increasing their accumulation at the target site while minimizing off-target effects. The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) presents a promising candidate for nanoparticle surface modification. Its composition offers a unique combination of properties: the hydrophobic leucine residues may contribute to nanoparticle stability and facilitate interaction with cell membranes, while the terminal lysine provides a primary amine group ideal for covalent conjugation to various nanoparticle platforms. The polar serine residue can improve hydrophilicity and biocompatibility.

These application notes provide a comprehensive overview of the hypothetical use of SLLK peptide for the functionalization of silk fibroin nanoparticles (SFNs) for targeted cancer therapy. The protocols detailed below are based on established methodologies for peptide conjugation and nanoparticle characterization.

Hypothetical Application: SLLK-Functionalized Silk Fibroin Nanoparticles for Targeted Doxorubicin Delivery to Breast Cancer Cells

This document outlines the use of SLLK-functionalized silk fibroin nanoparticles (SLLK-SFNs) for the targeted delivery of the chemotherapeutic agent doxorubicin (DOX) to MDA-MB-231 breast cancer cells. The rationale is that the SLLK peptide may act as a targeting moiety for a receptor overexpressed on these cells, leading to enhanced cellular uptake and cytotoxicity of the encapsulated drug.

Quantitative Data Summary

The following tables summarize representative quantitative data for the characterization and in vitro evaluation of SLLK-functionalized nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)SLLK Conjugation Efficiency (%)
Bare SFNs150 ± 100.15 ± 0.03-25.3 ± 2.1N/A
SLLK-SFNs175 ± 120.18 ± 0.04-15.8 ± 1.985 ± 5
DOX-SLLK-SFNs185 ± 150.20 ± 0.05-12.5 ± 2.383 ± 6

Table 2: Doxorubicin Loading and Release

Nanoparticle FormulationDrug Loading Content (wt%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
DOX-SLLK-SFNs8.5 ± 0.792 ± 425 ± 3%65 ± 5%

Table 3: In Vitro Cellular Uptake in MDA-MB-231 Cells

Nanoparticle FormulationCellular Uptake (Fluorescence Intensity/cell)
Free DOX1500 ± 200
DOX-SFNs2500 ± 300
DOX-SLLK-SFNs7500 ± 500

Table 4: In Vitro Cytotoxicity (IC50) in MDA-MB-231 Cells

FormulationIC50 (µg/mL DOX equivalent)
Free DOX0.50
DOX-SFNs0.35
DOX-SLLK-SFNs0.15

Experimental Protocols

Protocol 1: Synthesis of Silk Fibroin Nanoparticles (SFNs)

This protocol describes the preparation of SFNs using a nanoprecipitation method.[1]

Materials:

  • Bombyx mori silk cocoons

  • Sodium carbonate (Na2CO3)

  • Lithium bromide (LiBr) solution (9.3 M)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Acetone

  • Deionized (DI) water

Procedure:

  • Cut silk cocoons into small pieces and boil in a 0.02 M Na2CO3 solution for 30 minutes to remove sericin.

  • Rinse the degummed silk fibroin thoroughly with DI water and let it air dry.

  • Dissolve the dried silk fibroin in 9.3 M LiBr solution at 60°C for 4 hours.

  • Dialyze the resulting silk fibroin solution against DI water for 48 hours, changing the water every 6 hours.

  • Centrifuge the dialyzed solution to remove aggregates and determine the concentration of the silk fibroin solution.

  • Rapidly inject the silk fibroin solution into an excess of acetone under constant stirring.

  • Collect the precipitated SFNs by centrifugation, wash with DI water, and lyophilize for storage.

Protocol 2: Functionalization of SFNs with SLLK Peptide

This protocol details the covalent conjugation of the SLLK peptide to the surface of SFNs using carbodiimide chemistry.

Materials:

  • Lyophilized SFNs

  • This compound (SLLK) peptide

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse SFNs in PBS.

  • Activate the carboxyl groups on the SFN surface by adding EDC and NHS. Incubate for 30 minutes at room temperature.

  • Add the SLLK peptide to the activated SFN suspension. The primary amine of the lysine residue will react with the activated carboxyl groups.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Quench the reaction and remove unconjugated peptide by repeated centrifugation and washing with PBS.

  • Resuspend the SLLK-SFNs in PBS and store at 4°C.

Protocol 3: Doxorubicin (DOX) Loading into SLLK-SFNs

This protocol describes the loading of DOX into the SLLK-SFNs.

Materials:

  • SLLK-SFNs

  • Doxorubicin hydrochloride (DOX)

  • DI water

Procedure:

  • Disperse SLLK-SFNs in DI water.

  • Add DOX solution to the nanoparticle suspension.

  • Stir the mixture overnight in the dark at room temperature to allow for drug loading via diffusion and electrostatic interactions.

  • Centrifuge the suspension to pellet the DOX-loaded SLLK-SFNs (DOX-SLLK-SFNs).

  • Wash the nanoparticles with DI water to remove unloaded DOX.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the supernatant.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assays

This protocol outlines the evaluation of the cellular uptake and cytotoxic effects of the nanoparticles on MDA-MB-231 breast cancer cells.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Free DOX, DOX-SFNs, and DOX-SLLK-SFNs

  • MTT reagent

  • Fluorescence microscope or flow cytometer

Cellular Uptake:

  • Seed MDA-MB-231 cells in appropriate culture plates.

  • After 24 hours, treat the cells with free DOX, DOX-SFNs, and DOX-SLLK-SFNs at a specific DOX concentration.

  • Incubate for a defined period (e.g., 4 hours).

  • Wash the cells with PBS to remove extracellular nanoparticles.

  • Visualize and quantify the intracellular red fluorescence of DOX using a fluorescence microscope or a flow cytometer.

Cytotoxicity Assay:

  • Seed MDA-MB-231 cells in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of free DOX, DOX-SFNs, and DOX-SLLK-SFNs.

  • Incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the IC50 values for each formulation.

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization and Drug Loading cluster_invitro In Vitro Evaluation silk_cocoons Silk Cocoons degumming Degumming silk_cocoons->degumming dissolution Dissolution in LiBr degumming->dissolution dialysis Dialysis dissolution->dialysis sfn_formation Nanoprecipitation in Acetone dialysis->sfn_formation lyophilization Lyophilization sfn_formation->lyophilization sfn SFNs lyophilization->sfn activation Activation with EDC/NHS sfn->activation conjugation Conjugation with SLLK Peptide activation->conjugation sllk_sfn SLLK-SFNs conjugation->sllk_sfn drug_loading Doxorubicin Loading sllk_sfn->drug_loading dox_sllk_sfn DOX-SLLK-SFNs drug_loading->dox_sllk_sfn dox_sllk_sfn_eval DOX-SLLK-SFNs dox_sllk_sfn->dox_sllk_sfn_eval cell_culture MDA-MB-231 Cell Culture cellular_uptake Cellular Uptake Assay cell_culture->cellular_uptake cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity dox_sllk_sfn_eval->cellular_uptake dox_sllk_sfn_eval->cytotoxicity

Caption: Workflow for synthesis, functionalization, and in vitro testing.

SLLK Peptide Conjugation to SFN

G SFN Silk Fibroin Nanoparticle (-COOH groups) EDC_NHS EDC / NHS Activation SFN->EDC_NHS 1. Activation Activated_SFN Activated SFN (-NHS ester) EDC_NHS->Activated_SFN SLLK_SFN SLLK-Functionalized SFN Activated_SFN->SLLK_SFN 2. Conjugation SLLK SLLK Peptide (Lysine -NH2) SLLK->SLLK_SFN

Caption: SLLK peptide conjugation to SFNs via carbodiimide chemistry.

Hypothetical Signaling Pathway Modulation

G DOX_SLLK_SFN DOX-SLLK-SFN Receptor SLLK Receptor (Hypothetical) DOX_SLLK_SFN->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (pH 5.5) Endocytosis->Endosome DOX_Release DOX Release Endosome->DOX_Release Low pH Trigger Nucleus Nucleus DOX_Release->Nucleus Diffusion DNA DNA DOX_Release->DNA Intercalation Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Targeted delivery and action of DOX via SLLK-SFNs.

References

Application Notes and Protocols: L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) in Peptide Microarray Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and application of peptide microarrays featuring the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). This peptide is primarily known as a control peptide for LSKL, a well-documented inhibitor of Thrombospondin-1 (TSP-1).[1][2][3][4] Given the role of TSP-1 in various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, an SLLK peptide microarray can serve as a valuable tool for investigating protein-peptide interactions and screening for potential therapeutic agents.

While SLLK is considered a control peptide, its immobilization on a microarray platform allows for high-throughput screening of its binding characteristics and its potential as a substrate for various enzymes, such as kinases. This can help in elucidating its biological role and ensuring its suitability as a negative control in drug discovery campaigns targeting the LSKL/TSP-1 interaction.

Application: Screening for Protein Interactors and Kinase Substrates

Peptide microarrays are a powerful technology for studying protein-protein interactions, identifying enzyme substrates, and mapping antibody epitopes in a high-throughput manner.[5][6] An SLLK-based peptide microarray can be employed to:

  • Identify Off-Target Interactions: Screen a library of proteins or cell lysates to identify any potential binding partners of the SLLK peptide. This is crucial for validating its use as a specific control for LSKL.

  • Kinase Substrate Profiling: Determine if SLLK can be phosphorylated by a panel of kinases. This is important as phosphorylation events can modulate peptide activity and binding affinity.[7][8][9]

  • Comparative Binding Studies: Directly compare the binding profiles of SLLK and LSKL on the same array to confirm the specificity of LSKL interactors.

Relevant Signaling Pathway: TGF-β

Thrombospondin-1 is a known activator of the TGF-β signaling pathway. By extension, investigating the interaction landscape of the LSKL inhibitor and its control peptide SLLK is relevant to this pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TSP-1 TSP-1 TGF-beta->TSP-1 binds TGF-beta_Receptor TGF-beta_Receptor TSP-1->TGF-beta_Receptor activates LSKL LSKL LSKL->TSP-1 inhibits SLLK SLLK SMADs SMADs TGF-beta_Receptor->SMADs Phosphorylated_SMADs Phosphorylated_SMADs SMADs->Phosphorylated_SMADs phosphorylation Gene_Transcription Gene_Transcription Phosphorylated_SMADs->Gene_Transcription

TGF-β Signaling Pathway and the role of TSP-1.

Experimental Protocols

The following protocols are adapted from established peptide microarray methodologies.[10][11][12]

Peptide Microarray Fabrication

This protocol outlines the steps for immobilizing the SLLK peptide onto a glass slide.

Materials:

  • Amine-reactive glass slides (e.g., NHS-ester coated)

  • SLLK peptide with an N-terminal modification for immobilization (e.g., a linker and a terminal amine or cysteine)

  • Printing buffer (e.g., PBS)

  • Microarray spotter

Procedure:

  • Peptide Preparation: Dissolve the synthesized SLLK peptide in the printing buffer to a final concentration of 1 mg/mL.

  • Microarray Printing: Spot the peptide solution onto the amine-reactive glass slide using a robotic microarrayer. Include control spots (e.g., buffer only, unrelated peptides).

  • Immobilization: Allow the peptides to covalently bind to the slide surface by incubating in a humid chamber for 1-2 hours at room temperature.

  • Blocking: Block any remaining reactive groups on the slide surface by incubating with a suitable blocking buffer (e.g., ethanolamine solution) to minimize non-specific binding.

  • Washing and Drying: Wash the slides with PBS and distilled water, then dry them by centrifugation or under a stream of nitrogen.

  • Storage: Store the fabricated microarrays in a cool, dry, and dark environment. They are typically stable for at least 6 months at 4°C.[11][12]

Protein Interaction Assay

This protocol describes the incubation of the SLLK peptide microarray with a protein sample.

Materials:

  • SLLK peptide microarray

  • Protein sample (e.g., purified protein, cell lysate)

  • Incubation buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

  • Primary antibody against the protein of interest (if the protein is not labeled)

  • Fluorescently labeled secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Microarray scanner

Procedure:

  • Sample Preparation: Dilute the protein sample in the incubation buffer to the desired concentration. For cell lysates, a total protein concentration of 1-2 mg/mL is a good starting point.

  • Incubation: Apply the diluted sample to the peptide microarray and incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the microarray slide extensively with the wash buffer to remove unbound proteins.

  • Primary Antibody Incubation (if applicable): If the target protein is not directly labeled, incubate the slide with a specific primary antibody diluted in the incubation buffer for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Incubate the slide with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Final Washing: Perform a final series of washes to remove any unbound secondary antibody.

  • Drying: Dry the slide as described previously.

  • Data Acquisition: Scan the microarray using a laser scanner at the appropriate wavelength for the chosen fluorophore.

Kinase Assay Protocol

This protocol is designed to identify if SLLK can act as a substrate for protein kinases.

Materials:

  • SLLK peptide microarray

  • Purified kinase

  • Kinase reaction buffer (containing ATP and MgCl2)

  • Phospho-specific antibody (if available for the serine residue in SLLK) or a general phospho-serine antibody

  • Fluorescently labeled secondary antibody

  • Wash buffer

  • Stop buffer (e.g., EDTA solution)

Procedure:

  • Kinase Reaction: Prepare the kinase reaction mixture containing the purified kinase, ATP, and reaction buffer. Apply this mixture to the peptide microarray.

  • Incubation: Incubate the slide for 30-60 minutes at 30°C.

  • Stop Reaction: Stop the kinase reaction by washing the slide with the stop buffer.

  • Washing: Wash the slide with wash buffer.

  • Antibody Incubation: Incubate the slide with a phospho-specific primary antibody, followed by a fluorescently labeled secondary antibody, with washing steps in between.

  • Data Acquisition: Dry the slide and scan it using a microarray scanner.

experimental_workflow cluster_prep Microarray Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Synthesis Synthesize SLLK Peptide Spotting Spot Peptide on Slide Peptide_Synthesis->Spotting Immobilization_Blocking Immobilize & Block Spotting->Immobilization_Blocking Sample_Incubation Incubate with Sample (Protein/Lysate/Kinase) Immobilization_Blocking->Sample_Incubation Washing_1 Wash Unbound Molecules Sample_Incubation->Washing_1 Antibody_Incubation Incubate with Antibodies (Primary & Secondary) Washing_1->Antibody_Incubation Washing_2 Final Wash Antibody_Incubation->Washing_2 Scanning Scan Microarray Washing_2->Scanning Data_Extraction Extract Signal Intensity Scanning->Data_Extraction Analysis Analyze & Interpret Data Data_Extraction->Analysis

General workflow for a peptide microarray experiment.

Data Presentation

The data obtained from the microarray scanner is typically in the form of a TIFF image, which is then analyzed to quantify the fluorescence intensity of each spot.[5] This quantitative data can be presented in tables for easy comparison.

Table 1: Hypothetical Binding Data for SLLK Microarray

This table shows example data from an experiment screening a panel of proteins for interaction with the SLLK peptide.

Protein ScreenedReplicate 1 (Signal Intensity)Replicate 2 (Signal Intensity)Average Signal IntensitySignal-to-Noise Ratio
Protein A150165157.51.6
Protein B520053505275.052.8
Protein C210195202.52.0
Negative Control100105102.51.0

Signal intensity is in arbitrary fluorescence units.

Table 2: Hypothetical Kinase Assay Data for SLLK Microarray

This table presents example results from a kinase assay to assess the phosphorylation of SLLK.

Kinase TestedReplicate 1 (Signal Intensity)Replicate 2 (Signal Intensity)Average Signal IntensityFold Change over No-Kinase Control
Kinase X850087508625.086.3
Kinase Y320345332.53.3
Kinase Z110115112.51.1
No-Kinase Control100105102.51.0

Signal intensity reflects the level of phosphorylation detected by a phospho-specific antibody.

Conclusion

The use of this compound in peptide microarray design offers a valuable platform for high-throughput screening in drug discovery and cell signaling research. While primarily a control peptide, its characterization on a microarray provides crucial data for validating its inertness or uncovering unexpected biological activities. The protocols and data presentation formats outlined here provide a framework for researchers to design and execute robust experiments using SLLK-based peptide microarrays.

References

Troubleshooting & Optimization

"L-Seryl-L-leucyl-L-leucyl-L-lysine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that affect its solubility?

A1: The solubility of this compound is primarily influenced by its amino acid composition: Serine (Ser), Leucine (Leu), and Lysine (Lys).

  • Hydrophobicity: The two Leucine residues are hydrophobic, which can make the peptide prone to aggregation in aqueous solutions.[1][2]

  • Charge: The Lysine residue has a basic side chain, giving the peptide a net positive charge at neutral pH.[3][4] This makes it a "basic" peptide. The N-terminus also contributes a positive charge, while the C-terminus contributes a negative charge.

  • Isoelectric Point (pI): The pI is the pH at which the peptide has a net charge of zero. At pH values above the pI, the peptide will be negatively charged, and below the pI, it will be positively charged.[4][5] For this compound, the pI is basic due to the lysine residue. Solubility is often lowest at the pI.[4]

Q2: I am having trouble dissolving this compound in water. What should I do?

A2: Due to the presence of two hydrophobic leucine residues, this peptide may have limited solubility in plain water. As a basic peptide, its solubility is pH-dependent. Here is a step-by-step approach:

  • Start with Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.[6]

  • Acidify the Solution: If it does not dissolve in water, try adding a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing.[7][8] This will protonate the lysine residue and the N-terminus, increasing the net positive charge and enhancing solubility.

  • Use Organic Solvents for Highly Hydrophobic Peptides: If the peptide is still insoluble, it is considered highly hydrophobic. In this case, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[5][9] Then, slowly add this solution dropwise to your aqueous buffer with constant stirring to reach the desired final concentration.[10]

Q3: What concentration of organic solvent is safe for my cell-based assays?

A3: High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in your experimental setup as low as possible. For most cell culture experiments, a final DMSO concentration of 0.1% to 0.5% is generally considered safe, though this can be cell-line dependent.[11] Always perform a vehicle control (your final buffer with the same concentration of organic solvent but without the peptide) to assess any effects of the solvent on your experiment.

Q4: My peptide solution appears cloudy or has visible particulates. What does this mean?

A4: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated.[10] Sonication can help to break up aggregates and improve dissolution.[8][10] If the solution remains cloudy, the peptide may have reached its solubility limit in that particular solvent. It is recommended to centrifuge the solution to pellet any undissolved material before use to avoid inaccurate concentration measurements.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water. The peptide has significant hydrophobic character due to the two leucine residues.Try adding 10% acetic acid dropwise to increase the net positive charge and improve solubility.[7][8]
Peptide precipitates out of solution when adding to an aqueous buffer. The peptide has low solubility in the final buffer, or the addition of the peptide stock (in organic solvent) was too rapid.Add the peptide stock solution dropwise to the aqueous buffer while vortexing to avoid localized high concentrations.[10] Consider using a buffer with a more acidic pH if your experiment allows.
Peptide solution is a gel or very viscous. The peptide is forming aggregates through hydrogen bonding or hydrophobic interactions.Try adding a denaturing agent like 6 M guanidine hydrochloride or 8 M urea to the stock solution to disrupt aggregation. Note that these will need to be removed or highly diluted for most biological assays.[6][9]
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete dissolution.Always ensure your peptide is fully dissolved before use. Centrifuge your solution and use the supernatant for your experiments.[3] It is also recommended to determine the peptide concentration using a method like UV spectroscopy if the peptide contains Trp or Tyr, or through amino acid analysis.

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound
  • Initial Solubility Test:

    • Weigh out a small, known amount of the lyophilized peptide.

    • Add a small volume of sterile, distilled water and vortex.

    • Observe for complete dissolution.

  • Acidification (if necessary):

    • If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing.

    • Continue adding the acidic solution until the peptide is fully dissolved.

    • Note the final volume of the acidic solution added.

  • Use of Organic Solvent (for highly hydrophobic cases):

    • If the peptide remains insoluble after acidification, weigh out a fresh, small amount of the lyophilized peptide.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it dissolves.[9]

    • Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[10] Be cautious as adding the aqueous phase too quickly can cause the peptide to precipitate out.

Protocol 2: Preparation of a Stock Solution
  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Based on the results from Protocol 1, choose the appropriate solvent.

  • For a 10 mM stock solution of a peptide with a molecular weight of approximately 487.6 g/mol , you would dissolve 4.88 mg in 1 mL of solvent.

  • If using an organic solvent, prepare a concentrated stock (e.g., 50-100 mM) in the organic solvent first.

  • To prepare your working solution, dilute the stock solution by adding it dropwise to your final aqueous buffer while stirring.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Lyophilized Peptide dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_solubility1 Completely dissolved? dissolve_water->check_solubility1 add_acid Add 10% Acetic Acid dropwise check_solubility1->add_acid No success Solution ready for use check_solubility1->success Yes check_solubility2 Completely dissolved? add_acid->check_solubility2 use_organic Dissolve in minimal DMSO/DMF check_solubility2->use_organic No check_solubility2->success Yes dilute_buffer Slowly dilute into aqueous buffer use_organic->dilute_buffer check_precipitation Precipitation? dilute_buffer->check_precipitation sonicate Sonicate solution check_precipitation->sonicate Yes check_precipitation->success No check_clarity Solution clear? sonicate->check_clarity check_clarity->success Yes fail Insoluble/Aggregated Consider alternative solvent or peptide modification check_clarity->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Peptide_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solution (see Protocol 2) add_peptide Add Peptide at desired final concentrations prep_peptide->add_peptide prep_cells Seed cells in multi-well plate add_controls Add Vehicle Control and Positive/Negative Controls prep_cells->add_controls incubate Incubate for specified time add_controls->incubate add_peptide->incubate perform_assay Perform Cell-Based Assay (e.g., viability, signaling) incubate->perform_assay read_results Read results (e.g., plate reader, microscope) perform_assay->read_results analyze_data Analyze and plot data read_results->analyze_data

Caption: General experimental workflow for a cell-based assay using a peptide.

References

Troubleshooting "L-Seryl-L-leucyl-L-leucyl-L-lysine" aggregation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming aggregation issues associated with the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine.

Troubleshooting Guide

This guide uses a question-and-answer format to directly address common problems encountered during experimentation.

Question: My this compound solution is cloudy/has visible precipitates. What is causing this and how can I resolve it?

Answer: Cloudiness or precipitation is a common sign of peptide aggregation. The peptide this compound contains two hydrophobic leucine residues, which can cause the peptides to self-associate and aggregate, particularly at high concentrations or under suboptimal solvent conditions.[1][2] The aggregation can be reversible or irreversible and may lead to a loss of biological activity.[3]

Immediate Corrective Actions:

  • Sonication: Use a bath sonicator to gently treat the solution for 5-15 minutes. This input of energy can help break apart existing non-covalent aggregates.[4][5]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. The peptide this compound is basic due to the lysine residue and N-terminal amine group. Adjusting the pH to be at least one unit away from the pI can increase net charge and improve solubility through electrostatic repulsion.[6] For this basic peptide, trying a more acidic buffer (e.g., pH 4-6) may enhance solubility.[7]

Question: I have tried basic troubleshooting, but aggregation persists. What advanced strategies can I use to improve solubility?

Answer: If standard methods are insufficient, incorporating specific excipients or modifying the solvent system can be highly effective. The choice of agent depends on the requirements of your downstream application.

Summary of Anti-Aggregation Strategies and Excipients

StrategyAgent/ExcipientTypical Working ConcentrationKey Considerations
Increase Repulsion pH Adjustment 1-2 units away from pIFor this basic peptide, an acidic buffer (e.g., 10% acetic acid) is recommended.[8]
Ionic Strength 50-150 mM (e.g., NaCl)Modifying salt concentration can either shield charges promoting aggregation or increase solubility; optimization is needed.[6][9]
Solubilizing Agents Organic Co-solvents < 30% (e.g., DMSO, DMF)First, dissolve the peptide in a small amount of organic solvent, then slowly add the aqueous buffer.[2] Note: DMSO can oxidize Met or Cys residues (not present in this peptide).[2]
Stabilizing Excipients L-Arginine 50-100 mMA common additive that can increase peptide solubility and reduce aggregation.[6]
Chaotropic Agents 6 M Guanidine HCl / 8 M UreaHighly effective but will denature proteins and disrupt cellular assays. Use as a last resort for solubilizing stock solutions before significant dilution.[8]
Detergents 0.05-0.1% (e.g., Tween 20, CHAPS)Can help solubilize hydrophobic aggregates but may interfere with biological assays.[9]

Below is a logical workflow to guide you through the troubleshooting process for peptide aggregation.

G cluster_workflow Peptide Aggregation Troubleshooting Workflow start Aggregation Observed (Cloudiness/Precipitate) initial_steps Initial Steps start->initial_steps Begin Troubleshooting check1 Problem Solved? initial_steps->check1 Apply Sonication & pH Adjustment advanced_steps Advanced Strategies check1->advanced_steps No success Peptide Solubilized check1->success Yes check2 Problem Solved? advanced_steps->check2 Test Solubilizing Agents (e.g., Arginine, Organic Solvent) check2->success Yes consult Consider Resynthesis or Alternative Peptide check2->consult No

Caption: A step-by-step workflow for troubleshooting peptide aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider? A1: This tetrapeptide has a mixed character. The two leucine residues make it significantly hydrophobic, which is a primary driver for aggregation.[1][2] Conversely, the serine residue is polar, and the lysine residue is basic (positively charged at neutral pH). The overall charge of the peptide at neutral pH (around 7) will be positive, which aids solubility. Peptides are generally least soluble at their isoelectric point (pI), so keeping the solution pH away from the pI is crucial.

Q2: How should I store my this compound to prevent aggregation over time? A2: Lyophilized (powdered) peptide is stable when stored at -20°C or -80°C.[8] Once the peptide is in solution, it is best to prepare single-use aliquots and store them at -20°C or, preferably, -80°C to minimize freeze-thaw cycles, which can induce aggregation.

Q3: Can my choice of buffer cause aggregation? A3: Yes. The pH and ionic strength of the buffer are critical factors.[10][11] For a basic peptide like this one, using an acidic buffer can increase its net positive charge and improve solubility. Also, be aware that some buffer components can interact with peptides. It is often best to start with simple buffers like sterile water or phosphate-buffered saline (PBS) before moving to more complex formulations.[7]

Experimental Protocols

Protocol: Solubilization of this compound Using an Organic Co-Solvent

This protocol is recommended for hydrophobic peptides.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.

  • Initial Dissolution: Add a small, precise volume of 100% Dimethyl sulfoxide (DMSO) to the vial to create a concentrated stock solution (e.g., 10-20 mM). Vortex gently for 1-2 minutes. Note: For peptides with oxidation-sensitive residues like Cys or Met, Dimethylformamide (DMF) is a better choice.[2]

  • Dilution: While vortexing gently, slowly add your desired aqueous buffer (e.g., PBS pH 7.4) dropwise to the concentrated DMSO stock until the final desired peptide concentration is reached.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, it indicates that the peptide's solubility limit in that final buffer composition has been exceeded.

  • Filtration & Storage: Sterilize the final solution by passing it through a 0.22 µm filter to remove any small, undissolved particulates. Aliquot into single-use tubes and store at -80°C.

The diagram below illustrates a hypothetical signaling pathway where a peptide like this compound might act as a modulator, a common application for synthetic peptides in research.

G cluster_pathway Hypothetical Peptide-Modulated Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Peptide SLLK Peptide (Antagonist) Peptide->Receptor Blocks MAPKKK MAPKKK Adaptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Induces

Caption: A hypothetical pathway showing peptide antagonism at a cell surface receptor.

References

Technical Support Center: Purification of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyPredicted ValueImplication for Purification
Molecular Weight ~487.6 g/mol Suitable for standard reversed-phase and ion-exchange chromatography.
Isoelectric Point (pI) Basic (estimated > 8.0)At neutral or acidic pH, the peptide will have a net positive charge, making it suitable for cation-exchange chromatography.
Hydrophobicity Moderately HydrophobicThe two leucine residues contribute significantly to the peptide's hydrophobicity, suggesting good retention on reversed-phase columns. However, this also increases the risk of aggregation.
Key Residues Serine (polar, uncharged), Leucine (nonpolar, hydrophobic), Lysine (basic, positively charged)The presence of both hydrophobic (Leucine) and charged (Lysine) residues allows for orthogonal purification strategies using both reversed-phase and ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include:

  • Deletion sequences: Peptides lacking one or more amino acids (e.g., Ser-Leu-Lys).

  • Truncated sequences: Peptides missing amino acids from the N- or C-terminus.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on the serine hydroxyl or lysine epsilon-amino group.

  • Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities that are often difficult to separate.

  • Reagent adducts: Modifications of the peptide by reagents used in synthesis and cleavage.

Q2: Which chromatographic method is best suited for the primary purification of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective primary purification method for this peptide due to the presence of two hydrophobic leucine residues. A C18 column is a good starting point. For particularly challenging separations, a C8 or phenyl-hexyl column might offer different selectivity.

Q3: Can I use Ion-Exchange Chromatography (IEX) for purifying this peptide?

A3: Yes, Cation-Exchange Chromatography is a viable and often complementary technique. Since the peptide has a basic lysine residue, it will carry a net positive charge at a pH below its pI. This allows it to bind to a cation-exchange resin while neutral or acidic impurities flow through. IEX can be particularly useful for removing impurities with similar hydrophobicity but different charge states.

Q4: My peptide is showing poor solubility. What can I do?

A4: Poor solubility is often due to aggregation, driven by the hydrophobic leucine residues. To improve solubility:

  • Solvent choice: Initially dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before diluting with the aqueous mobile phase.

  • pH adjustment: The lysine residue will be protonated and positively charged at acidic pH, which can improve solubility through electrostatic repulsion. Using a mobile phase with 0.1% trifluoroacetic acid (TFA) is standard for RP-HPLC and helps with solubility.

  • Chaotropic agents: In severe cases, low concentrations of chaotropic agents like guanidinium chloride or urea can be added to the sample solvent, but their compatibility with the HPLC system must be verified.

Troubleshooting Guides

Problem 1: Co-elution of Impurities with the Main Peptide Peak in RP-HPLC

Symptoms:

  • A broad or asymmetrical main peak.

  • Mass spectrometry analysis of the collected peak shows the presence of impurities with similar masses (e.g., diastereomers) or deletion sequences.

Possible Causes and Solutions:

CauseSolution
Insufficient Resolution 1. Optimize the Gradient: A shallower gradient around the elution point of the target peptide can significantly improve the resolution of closely eluting species.[1] 2. Change the Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation. 3. Change the Ion-Pairing Agent: While TFA is standard, using a different ion-pairing agent like formic acid might change the retention behavior of the peptide and impurities.
Similar Hydrophobicity of Impurities 1. Try a Different Stationary Phase: If a C18 column is not providing adequate separation, a column with a different chemistry, such as C8, phenyl-hexyl, or a polar-embedded phase, may offer the required selectivity.[2] 2. Orthogonal Purification: Employ a secondary purification step using a different separation principle, such as cation-exchange chromatography, to remove the co-eluting impurity.
On-Column Degradation 1. Check Mobile Phase Stability: Ensure the mobile phase is freshly prepared and filtered. 2. Lower Temperature: Running the purification at a lower temperature might reduce on-column degradation.
Problem 2: Peptide Aggregation During Purification

Symptoms:

  • High backpressure in the HPLC system.[1]

  • Poor peak shape (broadening or tailing).

  • Low recovery of the peptide.

  • Precipitation of the sample upon injection or in the collection tubes.

Possible Causes and Solutions:

CauseSolution
High Peptide Concentration 1. Reduce Sample Load: Inject a smaller amount of the crude peptide onto the column. 2. Increase Injection Volume: Dissolve the sample in a larger volume of the initial mobile phase to reduce its concentration.
Hydrophobic Interactions 1. Increase Organic Solvent in Sample: Dissolve the peptide in a solution with a slightly higher percentage of organic solvent (e.g., 5-10% ACN) than the initial mobile phase, being careful not to cause premature elution. 2. Add Aggregation Disruptors: Consider adding a small amount of isopropanol or ethanol to the mobile phase to disrupt hydrophobic interactions. 3. Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 30-40 °C) can sometimes reduce aggregation and improve peak shape.
Inappropriate pH 1. Ensure Acidic Conditions: Maintain a low pH (around 2-3) with an ion-pairing agent like TFA to ensure the lysine residue is protonated, which can help prevent aggregation through charge repulsion.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of 50% acetonitrile in water.

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1 mL/min for analytical, 15-20 mL/min for preparative.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B (linear gradient)

      • 35-40 min: 50-90% B (wash)

      • 40-45 min: 90% B (wash)

      • 45-50 min: 90-10% B (re-equilibration)

      • 50-60 min: 10% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Cation-Exchange Chromatography (IEX)

This protocol can be used as an orthogonal purification step before or after RP-HPLC.

  • Sample Preparation:

    • Dissolve the peptide in the IEX Loading Buffer.

    • Adjust the pH to be at least 1-2 units below the pI of the peptide (e.g., pH 4.0-6.0).

    • Filter the sample through a 0.45 µm syringe filter.

  • IEX Conditions:

    • Column: Strong cation-exchange (SCX) column.

    • Loading Buffer (Buffer A): 20 mM phosphate or acetate buffer at the desired pH.

    • Elution Buffer (Buffer B): Loading buffer + 1 M NaCl.

    • Flow Rate: 1-5 mL/min, depending on the column size.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • Equilibrate the column with Buffer A.

      • Load the sample onto the column.

      • Wash with Buffer A until the baseline is stable.

      • Elute the peptide with a linear gradient of 0-100% Buffer B over 30-60 minutes.

  • Fraction Collection and Desalting:

    • Collect fractions containing the eluted peptide.

    • Analyze the fractions for purity.

    • Pool the pure fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or a subsequent RP-HPLC run with a volatile buffer system.

    • Lyophilize the desalted peptide.

Quantitative Data Summary

The following tables provide illustrative data for the synthesis and purification of a tetrapeptide like this compound. Actual results may vary depending on the synthesis and purification protocols.

Table 1: Typical Yield and Purity from Solid-Phase Peptide Synthesis (SPPS)

ParameterTypical Value
Synthesis Scale 0.1 mmol
Crude Peptide Yield 60-85 mg
Crude Peptide Purity (by HPLC) 50-75%

Note: Crude yield and purity are highly dependent on the efficiency of each coupling and deprotection step during SPPS.[3][4]

Table 2: Illustrative Purification Results

Purification StepPurityYield
Crude Product 65%100%
After RP-HPLC >98%30-50%
After IEX followed by RP-HPLC >99%20-40%

Note: The yield decreases with each purification step. A two-step orthogonal purification will generally result in a lower overall yield but higher final purity.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude rphplc RP-HPLC crude->rphplc Primary iex Cation-Exchange rphplc->iex Orthogonal (Optional) analysis Purity & Identity Analysis (Analytical HPLC, MS) rphplc->analysis iex->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Peptide (>95%) lyophilization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_CoElution cluster_gradient Gradient Optimization cluster_column Column Chemistry cluster_orthogonal Orthogonal Method start Co-elution Observed shallow_gradient Use Shallower Gradient start->shallow_gradient resolved Peaks Resolved shallow_gradient->resolved not_resolved Still Co-eluting shallow_gradient->not_resolved change_modifier Change Organic Modifier (e.g., MeOH for ACN) change_phase Try Different Stationary Phase (e.g., C8, Phenyl) change_modifier->change_phase change_modifier->resolved use_iex Perform Cation-Exchange Chromatography change_phase->use_iex change_phase->resolved use_iex->resolved not_resolved->change_modifier

Caption: Troubleshooting logic for co-eluting impurities in RP-HPLC.

References

Technical Support Center: Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low final peptide yield Incomplete coupling reactions.- Increase coupling time and/or temperature.[1] - Use a more efficient coupling reagent (see Table 1). - Double couple amino acids, especially for sterically hindered residues.[2] - Increase the concentration of the amino acid and coupling reagent solution.[2]
Aggregation of the growing peptide chain on the resin.[1][3]- Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[1][3] - Incorporate chaotropic salts or nonionic detergents.[1] - Perform the synthesis at an elevated temperature.[1]
Premature cleavage of the peptide from the resin.- Ensure the appropriate resin and linkage agent are used for the desired cleavage strategy.
Presence of deletion sequences (e.g., Ser-Leu-Lys) Incomplete Fmoc deprotection.- Increase Fmoc deprotection time or use a stronger base solution (e.g., 20% piperidine in DMF).[4] - Monitor Fmoc deprotection using a colorimetric test (e.g., Kaiser test).[5]
Inefficient coupling of an amino acid.- See solutions for "Low final peptide yield" due to incomplete coupling.
Racemization of amino acids Over-activation of the carboxylic acid group.- Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6]
Use of certain coupling reagents.- Choose coupling reagents known for low racemization potential, such as HATU or HCTU (see Table 1).
Side reaction involving the serine hydroxyl group O-acylation during coupling.- Ensure the hydroxyl group of serine is properly protected with a suitable protecting group (e.g., tert-butyl (tBu)).[4][7]
β-elimination.- Use a side-chain protecting group that minimizes this side reaction, such as the tert-butyl (tBu) group.[4]
Side reaction involving the lysine ε-amino group Incomplete protection leading to branched peptides.- Use an orthogonal protecting group for the lysine side chain that is stable to the Nα-Fmoc deprotection conditions (e.g., tert-butoxycarbonyl (Boc)).[7][8][9]
Alkylation or other modifications during cleavage.- Use scavengers in the cleavage cocktail to trap reactive species.
Diketopiperazine formation Cyclization of the N-terminal dipeptide after Fmoc deprotection.- This is more common with proline in the first two positions but can occur with other residues.[1] To minimize, ensure the third amino acid is coupled promptly after deprotection of the second residue.

Frequently Asked Questions (FAQs)

Q1: Which solid-phase peptide synthesis (SPPS) strategy is recommended for synthesizing this compound?

A1: The most common and recommended strategy is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. This approach utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based groups for side-chain protection of serine and lysine, providing an orthogonal protection scheme.[4][7]

Q2: What are the best protecting groups for the side chains of serine and lysine in this synthesis?

A2: For serine, the tert-butyl (tBu) ether is the standard and highly effective protecting group in Fmoc-SPPS. It is stable to the basic conditions of Fmoc removal and is cleaved with trifluoroacetic acid (TFA) during the final cleavage step.[4][7] For the ε-amino group of lysine, the tert-butoxycarbonyl (Boc) group is the most commonly used protecting group in Fmoc chemistry due to its stability to piperidine and clean removal by TFA.[7][8]

Q3: How can I monitor the completion of coupling and deprotection steps?

A3: The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin.[5] A positive Kaiser test (blue beads) after a coupling step indicates incomplete reaction, while a positive test after Fmoc deprotection confirms the removal of the Fmoc group.

Q4: What are the optimal cleavage conditions for this tetrapeptide from the resin?

A4: A standard cleavage cocktail for Fmoc/tBu chemistry is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent side reactions from the carbocations generated during the cleavage of the tBu and Boc protecting groups.

Q5: What are common impurities I might see in the crude product and how can I minimize them?

A5: Common impurities include deletion sequences (from incomplete coupling), peptides with modified side chains (from incomplete protection or side reactions), and diastereomers (from racemization). To minimize these:

  • Ensure complete coupling and deprotection at each step.

  • Use high-quality, well-protected amino acid derivatives.

  • Employ racemization suppressants.

  • Optimize cleavage conditions with appropriate scavengers.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentFull NameRelative EfficiencyRacemization PotentialNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighLowRequires addition of a base (e.g., DIPEA).
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery HighVery LowGenerally considered one of the most effective coupling reagents.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery HighVery LowSimilar to HATU, often with faster reaction rates.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleModerateModerateA classic and cost-effective coupling method. HOBt helps to suppress racemization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy
  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Loading (Lysine):

    • Deprotect the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Lys(Boc)-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Peptide Chain Elongation (Leucine x 2, Serine):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Washing: Wash the resin with DMF (5-7 times).

    • Amino Acid Coupling: Couple the next Fmoc-amino acid (Fmoc-Leu-OH or Fmoc-Ser(tBu)-OH) (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each of the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the serine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling_Lys Lys_Resin Lys(Boc)-Resin Coupling_Lys->Lys_Resin Deprotection2 Fmoc Deprotection Lys_Resin->Deprotection2 Coupling_Leu1 Couple Fmoc-Leu-OH Deprotection2->Coupling_Leu1 Leu_Lys_Resin Leu-Lys(Boc)-Resin Coupling_Leu1->Leu_Lys_Resin Deprotection3 Fmoc Deprotection Leu_Lys_Resin->Deprotection3 Coupling_Leu2 Couple Fmoc-Leu-OH Deprotection3->Coupling_Leu2 Leu_Leu_Lys_Resin Leu-Leu-Lys(Boc)-Resin Coupling_Leu2->Leu_Leu_Lys_Resin Deprotection4 Fmoc Deprotection Leu_Leu_Lys_Resin->Deprotection4 Coupling_Ser Couple Fmoc-Ser(tBu)-OH Deprotection4->Coupling_Ser Peptide_Resin Ser(tBu)-Leu-Leu-Lys(Boc)-Resin Coupling_Ser->Peptide_Resin Final_Deprotection Final Fmoc Deprotection Peptide_Resin->Final_Deprotection Cleavage Cleavage (TFA/TIS/H₂O) Final_Deprotection->Cleavage Final_Peptide H-Ser-Leu-Leu-Lys-NH₂ Cleavage->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Side_Reactions cluster_serine Serine Side Reactions cluster_lysine Lysine Side Reactions cluster_general General Side Reactions Ser_OH Unprotected Serine -CH₂-OH O_Acylation O-Acylation Ser_OH->O_Acylation Acylating Agent Beta_Elimination β-Elimination Ser_OH->Beta_Elimination Base Lys_NH2 Unprotected Lysine -ε-NH₂ Branched_Peptide Branched Peptide Lys_NH2->Branched_Peptide Coupling Peptide_Chain Growing Peptide Chain Racemization Racemization Peptide_Chain->Racemization Over-activation or Base Deletion Deletion Sequence Peptide_Chain->Deletion Incomplete Coupling or Deprotection

Caption: Common side reactions in peptide synthesis.

References

Technical Support Center: L-Seryl-L-leucyl-L-leucyl-L-lysine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine. The following information is based on general principles of peptide stability testing and may not be specific to this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a peptide like this compound?

A1: Based on its amino acid composition, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the peptide bonds, particularly under acidic or basic conditions, leading to smaller peptide fragments or free amino acids.[1]

  • Oxidation: The lysine residue is susceptible to oxidation, which can lead to modifications of its side chain.

  • Deamidation: While this peptide does not contain asparagine or glutamine, deamidation can sometimes occur at other residues under specific conditions.

  • Racemization: Conversion of the L-amino acids to their D-isomers, which can affect the peptide's biological activity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the peptide in a lyophilized form at -20°C or -80°C.[2] For short-term storage of solutions, use a buffer at a pH where the peptide is most stable (typically slightly acidic, e.g., pH 4-6) and store at 2-8°C. Avoid repeated freeze-thaw cycles.[3]

Q3: Which analytical techniques are most suitable for stability testing of this tetrapeptide?

A3: A stability-indicating analytical method is crucial. The most commonly used techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for separating the intact peptide from its degradation products.[4][5][6] A C18 column is often a good starting point.[4]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to HPLC.[7]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating the degradation pathways.[5][8]

  • UV Spectroscopy: For quantification of the peptide, typically monitoring the absorbance at 210-220 nm, which corresponds to the peptide bond.[4]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or composition.Optimize the mobile phase. Screen different pH values and organic modifiers (e.g., acetonitrile, methanol). Consider using ion-pairing agents like trifluoroacetic acid (TFA).
Column degradation.Use a new column of the same type or a different stationary phase chemistry. Phenyl columns can offer different selectivity for peptides with aromatic residues.[4]
Appearance of unexpected peaks during stability study. Contamination of the sample or mobile phase.Ensure proper sample handling and use fresh, high-purity solvents for mobile phase preparation.
Degradation of the peptide.Perform forced degradation studies to intentionally generate and identify potential degradation products.[1][3][9] This will help in confirming if the new peaks are related to the peptide.
Loss of peptide concentration over time in solution. Adsorption to the container surface.Use low-protein-binding vials (e.g., polypropylene or silanized glass).
Hydrolysis or other degradation.Re-evaluate the storage buffer pH and temperature. Conduct a pH stability profile to find the optimal pH for storage.
Inconsistent results between different batches. Variability in the synthetic process leading to different impurity profiles.Develop a robust analytical method that can separate all potential process-related impurities and degradation products.[7]
Improper handling or storage of different batches.Ensure consistent storage conditions and handling procedures for all batches under study.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the peptide solution to the following stress conditions in parallel with a control sample stored at -20°C:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C (in solution and as solid) for 48 hours.

    • Photostability: Expose the solid peptide and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a developed RP-HPLC method.

  • Peak Purity and Identification: Analyze the peaks using a photodiode array (PDA) detector to assess peak purity. Use LC-MS to identify the mass of the parent peptide and the major degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% TFA in water.

    • Organic Phase (B): 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the peaks. A typical starting point could be a linear gradient from 5% to 95% B over 30 minutes.

  • Detection: Monitor the eluent at 215 nm.

  • Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal separation of the parent peptide from all degradation product peaks generated during the forced degradation study.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition% DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 M HCl, 60°C, 24h15.230.85
0.1 M NaOH, 60°C, 24h25.841.15
3% H₂O₂, RT, 24h8.521.08
60°C, 48h (Solution)12.120.92
Photostability (ICH Q1B)5.311.21

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Recommended Long-Term Stability Testing Conditions (ICH Q1A)
StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_development Method Development & Validation cluster_testing Stability Testing cluster_analysis Data Analysis & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Methods Select Analytical Methods (HPLC, MS) Define_ATP->Select_Methods Forced_Degradation Forced Degradation Studies Select_Methods->Forced_Degradation Develop_SIM Develop Stability-Indicating Method (SIM) Forced_Degradation->Develop_SIM Validate_Method Validate Method (ICH Q2) Develop_SIM->Validate_Method Place_on_Stability Place Batches on Stability (ICH Q1A) Validate_Method->Place_on_Stability Analyze_Samples Analyze Samples at Timepoints Place_on_Stability->Analyze_Samples Assess_Data Assess Data and Trends Analyze_Samples->Assess_Data Determine_Shelf_Life Determine Shelf-Life Assess_Data->Determine_Shelf_Life Report Generate Stability Report Determine_Shelf_Life->Report Forced_Degradation_Workflow cluster_stress Stress Conditions Peptide_Sample This compound Sample Acid Acid Hydrolysis Peptide_Sample->Acid Base Base Hydrolysis Peptide_Sample->Base Oxidation Oxidation Peptide_Sample->Oxidation Thermal Thermal Peptide_Sample->Thermal Photolytic Photolytic Peptide_Sample->Photolytic Analysis Analysis by Stability-Indicating Method (HPLC/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

References

Technical Support Center: Overcoming Poor Cell Permeability of L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide showing low intracellular concentration?

A1: Peptides, including this compound, often exhibit poor cell permeability due to several factors inherent to their structure. These can include a high molecular weight, hydrophilicity, and the presence of charged residues, which hinder their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[1][2] The peptide backbone's amide protons can form hydrogen bonds with the aqueous environment, which must be broken for the peptide to enter the hydrophobic membrane core.[3]

Q2: What are the primary strategies to enhance the cell permeability of my peptide?

A2: Several strategies can be employed to improve the cellular uptake of this compound. The most common approaches include:

  • Lipidation: Covalently attaching a lipid moiety to the peptide increases its hydrophobicity, facilitating interaction with and passage through the cell membrane.[4][5][6]

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules like your peptide to facilitate their intracellular delivery.[7][8][9][10]

  • Nanoformulation: Encapsulating the peptide within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and improve its cellular uptake.[11][12][13]

  • Peptide Stapling: This involves introducing a synthetic brace to lock the peptide into a specific conformation, which can mask polar groups and enhance membrane permeability.[3]

Q3: How do I choose the best permeability enhancement strategy for my experiment?

A3: The choice of strategy depends on your specific experimental goals, the target cell type, and the desired mechanism of action.

StrategyProsCons
Lipidation Enhances membrane interaction and cellular uptake; can improve peptide stability.[4][5]May alter the peptide's solubility and biological activity; requires chemical modification.
CPP Conjugation Can deliver a wide range of cargo molecules; highly efficient for intracellular delivery.[7][9]Potential for endosomal entrapment; may cause off-target effects or toxicity.[3]
Nanoformulation Protects the peptide from degradation; allows for controlled release and targeted delivery.[11][12]Can be complex to prepare and characterize; may have issues with stability and scalability.
Peptide Stapling Stabilizes the desired conformation; can increase proteolytic resistance and target affinity.[3]Synthetically challenging; the staple itself might interfere with the peptide's function.[3]

Q4: Can the L-lysine residue in my peptide be leveraged to improve its uptake?

A4: Yes, the primary amine group in the side chain of L-lysine provides a convenient site for chemical modifications. It can be used for conjugation to lipids, CPPs, or for attachment to nanoparticles without disrupting the peptide backbone. Additionally, the positive charge of lysine at physiological pH can facilitate interactions with the negatively charged cell membrane, which is a characteristic of many cell-penetrating peptides.[14]

Troubleshooting Guides

Problem 1: My lipidated peptide is aggregating and difficult to handle.

  • Possible Cause: The increased hydrophobicity from the lipid chain is causing the peptide to self-assemble and precipitate in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize the Lipid Chain Length: Experiment with different lengths of the fatty acid chain. Shorter chains will impart less hydrophobicity.

    • Formulate with Surfactants or Co-solvents: Use a small percentage of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., DMSO) to improve solubility.

    • Prepare as a Nanoformulation: Encapsulate the lipidated peptide into liposomes or micelles to keep it dispersed in an aqueous buffer.

Problem 2: My CPP-conjugated peptide shows high cellular uptake but no biological effect.

  • Possible Cause: The CPP-peptide conjugate may be trapped in endosomes after uptake and is not reaching its cytosolic target.

  • Troubleshooting Steps:

    • Incorporate an Endosomal Escape Moiety: Include fusogenic peptides or pH-responsive elements in your construct to promote release from the endosome.[3]

    • Use a Different CPP: The mechanism and efficiency of endosomal escape can vary between different CPPs. Test a panel of CPPs to find one that facilitates better cytosolic delivery.[3]

    • Introduce a Cleavable Linker: Connect the CPP and your peptide with a linker that is cleaved by intracellular enzymes (e.g., proteases or reductases), releasing the active peptide in the cytoplasm.[8]

Problem 3: My permeability assay results (e.g., PAMPA vs. Caco-2) are conflicting.

  • Possible Cause: Different permeability assays measure different transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily assesses passive diffusion, while Caco-2 cell assays can also account for active transport and efflux.

  • Troubleshooting Steps:

    • Low PAMPA, High Caco-2 Permeability: This suggests your peptide may be a substrate for an active uptake transporter present in Caco-2 cells.[3]

    • High PAMPA, Low Caco-2 Permeability: This could indicate that your peptide is a substrate for an efflux pump in Caco-2 cells, which actively transports it out of the cell.

    • Analyze Both Apical-to-Basolateral and Basolateral-to-Apical Transport: Performing a bidirectional Caco-2 assay will help determine if an efflux mechanism is involved.[3]

Experimental Protocols

Protocol 1: Lipidation of this compound

This protocol describes a general method for conjugating a fatty acid to the lysine side chain of the peptide via N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • This compound peptide

  • Fatty acid NHS ester (e.g., Palmitic acid NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF or DMSO.

  • Add 2-3 equivalents of DIPEA to the peptide solution to act as a base.

  • In a separate vial, dissolve 1.5 equivalents of the fatty acid NHS ester in anhydrous DMF or DMSO.

  • Add the fatty acid NHS ester solution dropwise to the peptide solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Purify the lipidated peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Cell Permeability Assessment using a Fluorescently Labeled Peptide

This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled version of the peptide.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-labeled)

  • HeLa cells (or other suitable cell line)

  • 12-well plates

  • Extracellular buffer (ECB): 5.036 mM HEPES pH 7.4, 136.89 mM NaCl, 2.68 mM KCl, 2.066 mM MgCl2·6H2O, 1.8 mM CaCl2·2H2O, and 5.55 mM glucose

  • Trypsin-EDTA

  • 0.1 M NaOH for cell lysis

  • Fluorometer or plate reader

Procedure:

  • Three days prior to the experiment, seed HeLa cells at a density of 1 × 10^4 cells/mL in 12-well plates.[15]

  • On the day of the experiment, dilute the fluorescently labeled peptide to the desired final concentrations in ECB.[15]

  • Wash the cells twice with ECB.[15]

  • Add the peptide solutions to the wells and incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C.[15]

  • After incubation, remove the peptide solution and wash the cells twice with ECB.[15]

  • Add trypsin to detach the cells and incubate for 10 minutes. This step also helps remove any peptide adhered to the cell surface.[15]

  • Resuspend the cells in ECB, transfer to microcentrifuge tubes, and centrifuge to pellet the cells.[15]

  • Discard the supernatant and lyse the cell pellet with 0.1 M NaOH.[15]

  • Measure the fluorescence intensity of the lysate using a fluorometer.

  • A standard curve of the fluorescently labeled peptide should be prepared in the lysis buffer to quantify the amount of internalized peptide.

Visualizations

experimental_workflow cluster_peptide_modification Peptide Modification Strategy cluster_in_vitro_assays In Vitro Permeability Assessment cluster_downstream_analysis Downstream Functional Analysis Peptide This compound Lipidation Lipidation Peptide->Lipidation CPP_Conjugation CPP Conjugation Peptide->CPP_Conjugation Nanoformulation Nanoformulation Peptide->Nanoformulation PAMPA PAMPA Assay (Passive Diffusion) Lipidation->PAMPA Fluorescence_Uptake Cellular Uptake Assay (Fluorescently Labeled Peptide) Lipidation->Fluorescence_Uptake Caco2 Caco-2 Assay (Active/Passive Transport) CPP_Conjugation->Caco2 CPP_Conjugation->Fluorescence_Uptake Nanoformulation->Caco2 Nanoformulation->Fluorescence_Uptake Biological_Activity Assess Biological Activity (e.g., Target Engagement, Cell Viability) PAMPA->Biological_Activity Caco2->Biological_Activity Fluorescence_Uptake->Biological_Activity

Caption: Workflow for enhancing and evaluating peptide cell permeability.

signaling_pathway cluster_uptake Cellular Uptake Mechanisms cluster_intracellular Intracellular Fate Extracellular Extracellular Peptide Conjugate Direct_Translocation Direct Translocation Extracellular->Direct_Translocation Endocytosis Endocytosis Extracellular->Endocytosis Cytosol Cytosol Direct_Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Target Intracellular Target Cytosol->Target Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Lysosome Lysosomal Degradation Endosome->Lysosome Endosomal_Escape->Cytosol Biological_Effect Biological Effect Target->Biological_Effect

Caption: Potential cellular uptake and intracellular pathways of modified peptides.

References

Validation & Comparative

Comparative Analysis of L-Seryl-L-leucyl-L-leucyl-L-lysine and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Seryl-L-leucyl-L-leucyl-L-lysine

This compound is a tetrapeptide with the sequence Ser-Leu-Leu-Lys (SLLK). Its structure combines key features often associated with antimicrobial activity. The presence of the cationic amino acid Lysine (Lys) provides a positive charge, which is crucial for the initial interaction with negatively charged bacterial membranes.[2] The hydrophobic residues, Leucine (Leu), contribute to the peptide's ability to insert into and disrupt the lipid bilayer of microbial cell membranes. The polar, uncharged Serine (Ser) residue can influence solubility and interaction with the aqueous environment. The balance of cationic and hydrophobic residues is a key determinant of the antimicrobial efficacy and selectivity of AMPs.

Comparative Antimicrobial Activity

To provide a framework for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several well-characterized antimicrobial peptides against a panel of common pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] For this compound, the values are presented as "Not Available" due to the absence of published data.

PeptideSequenceTarget OrganismMIC (µg/mL)Reference
This compound SLLKEscherichia coliNot Available-
Staphylococcus aureusNot Available-
Pseudomonas aeruginosaNot Available-
Melittin GIGAVLKVLTTGLPALISWIKRKRQQE. coli2[1]
S. aureus4[1]
P. aeruginosa8[1]
Indolicidin ILPWKWPWWPWRR-NH2E. coli16[1]
S. aureus8[1]
P. aeruginosa32[1]
Bac2A RLARIVVIRVAR-NH2E. coli64[1]
S. aureus>256[1]
P. aeruginosa128[1]
Cecropin P1 SWLSKTAKKLENSAKKRISEGIAIAIQGGPRE. coli1[1]
S. aureus>256[1]
P. aeruginosa4[1]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of antimicrobial peptide activity. The following is a detailed protocol for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism in a liquid medium.[3]

1. Materials:

  • Test peptide (e.g., this compound)
  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
  • Cation-adjusted Mueller-Hinton Broth (MHB)
  • Sterile 96-well polypropylene microtiter plates
  • Spectrophotometer
  • Incubator (37°C)

2. Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
  • Inoculum Preparation: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
  • Peptide Dilution Series: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
  • Controls:
  • Positive Control: Wells containing bacterial suspension without any peptide.
  • Negative Control (Sterility Control): Wells containing MHB only.
  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Antimicrobial Peptide Action and Evaluation

The following diagrams illustrate the general mechanism of action for many cationic antimicrobial peptides and a typical workflow for their evaluation.

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_peptide Cationic AMP Membrane Lipid Bilayer Disruption Pore Formation / Membrane Destabilization Membrane->Disruption Membrane Insertion & Perturbation AMP SLLK Peptide (+ charge) AMP->Membrane Electrostatic Attraction Cell_Death Bacterial Cell Death Disruption->Cell_Death Leakage of Cellular Contents

Caption: General mechanism of action for cationic antimicrobial peptides.

AMP_Evaluation_Workflow Peptide_Design Peptide Design & Synthesis (e.g., SLLK) MIC_Assay Antimicrobial Activity Screening (MIC Determination) Peptide_Design->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assessment (Hemolysis, Cell Viability) MIC_Assay->Cytotoxicity_Assay Promising Candidates Mechanism_Study Mechanism of Action Studies (Membrane Permeabilization) Cytotoxicity_Assay->Mechanism_Study In_Vivo_Testing In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Study->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Peptide_Design Iterative Improvement

Caption: Workflow for the evaluation of novel antimicrobial peptides.

References

Comparative Analysis of the Biological Activity of KLK Peptide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of the synthetic peptide KLK (KLKLLLLLKLK) and its derivatives. This report details their efficacy against various bacterial strains, outlines the experimental methodologies used for their evaluation, and explores their mechanism of action.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Short cationic antimicrobial peptides (AMPs) represent a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanism of action that is less prone to the development of resistance. This guide focuses on the synthetic peptide KLK (KLKLLLLLKLK), a molecule designed to mimic the key characteristics of natural AMPs, namely cationicity and amphipathicity, which are crucial for its antimicrobial function. We present a comparative analysis of KLK and its analogs, providing quantitative data on their biological activity, detailed experimental protocols, and an overview of their mode of action.

Comparative Antimicrobial Activity

The biological activity of the KLK peptide and its analogs was primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented in the table below summarizes the MIC values of the parent L-form of KLK, its more active D-form, and a tryptophan-substituted analog (mKLK) against a panel of Gram-positive and Gram-negative bacteria.

Peptide SequenceModificationTarget OrganismMIC (µg/mL)Reference
L-KLKLLLLLKLK-NH₂L-amino acidsStaphylococcus aureus>128[1]
D-KLKLLLLLKLK-NH₂D-amino acidsStaphylococcus aureus4[1][2]
D-KLKLLLLLKLK-NH₂D-amino acidsMethicillin-resistant S. aureus (MRSA)8[2]
D-KLKLLLLLKLK-NH₂D-amino acidsMethicillin-susceptible S. aureus (MSSA)4[2]
D-KLKLLLLLKLK-NH₂D-amino acidsEscherichia coli4[3]
mKLK (KWKLLLLLKLK-NH₂)Tryptophan substitutionMethicillin-resistant S. aureus (MRSA)8[2]
mKLK (KWKLLLLLKLK-NH₂)Tryptophan substitutionMethicillin-susceptible S. aureus (MSSA)4[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of KLK peptide and its analogs against various bacterial strains. The D-form of the KLK peptide demonstrates significantly higher antimicrobial activity compared to its L-form. The tryptophan-substituted analog, mKLK, retains potent activity against both MRSA and MSSA.

Experimental Protocols

The determination of the antimicrobial efficacy of the KLK peptides was conducted using the broth microdilution method. This standard procedure is crucial for evaluating the potency of new antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 colonies of the test organism from a fresh agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The use of polypropylene and BSA helps to prevent the peptide from adhering to the plasticware.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only) for each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Peptide Dilution Peptide Dilution Peptide Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for the broth microdilution MIC assay.

Mechanism of Action

The primary mechanism of action for short cationic antimicrobial peptides like KLK is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following the initial binding, the hydrophobic leucine residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death. Several models have been proposed to describe this process, including the "carpet" and "toroidal pore" models. In the carpet model, the peptides accumulate on the bacterial surface, and once a threshold concentration is reached, they cause a detergent-like disruption of the membrane. In the toroidal pore model, the peptides, along with the lipid molecules, bend to form transient pores, leading to the leakage of cellular contents.

While the primary target of KLK peptides is the bacterial membrane, some studies on other short cationic AMPs suggest the possibility of intracellular targets.[4][5] Once the membrane is breached, these peptides can potentially interact with intracellular components, such as nucleic acids (DNA and RNA) and proteins, thereby inhibiting essential cellular processes like replication, transcription, and translation.[4] However, for the KLK peptide specifically, the predominant mechanism of action is considered to be membrane disruption.

It is also noteworthy that the D-form of the KLK peptide exhibits significantly higher antimicrobial activity than its L-form.[1][3] This is attributed to its increased resistance to proteolytic degradation by bacterial proteases.[3]

mechanism_of_action cluster_membrane_interaction Membrane Interaction cluster_disruption Membrane Disruption cluster_intracellular Potential Intracellular Effects Peptide Peptide Binding Electrostatic Attraction Peptide->Binding Cationic Residues BacterialMembrane Bacterial Membrane (Negatively Charged) BacterialMembrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Hydrophobic Residues PoreFormation Pore Formation / Membrane Destabilization Insertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis IntracellularTargets Inhibition of: - DNA/RNA Synthesis - Protein Synthesis PoreFormation->IntracellularTargets Translocation

Proposed mechanism of action for the KLK antimicrobial peptide.

Conclusion

The synthetic antimicrobial peptide KLK and its analogs, particularly the D-form and tryptophan-substituted variants, demonstrate potent antimicrobial activity against a range of clinically relevant bacteria. Their mechanism of action, primarily targeting the bacterial membrane, makes them promising candidates for the development of new therapeutics to combat antibiotic resistance. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in the field of antimicrobial peptide research. Further investigation into the structure-activity relationship of a broader range of KLK analogs will be crucial for optimizing their therapeutic potential.

References

Validating the In Vivo Efficacy of L-Seryl-L-leucyl-L-leucyl-L-lysine: A Comparative Analysis with Established Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) in vivo is currently limited by a notable absence of published experimental data. To provide a framework for future research and to contextualize its potential therapeutic efficacy, this guide presents a comparative analysis with two well-characterized anti-cancer peptides, Melittin and Mastoparan, for which in vivo data are available. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of short bioactive peptides.

While in vivo studies for SLLK are not publicly available, this guide will focus on providing detailed experimental protocols and efficacy data for Melittin and Mastoparan to serve as a benchmark for future investigations into novel peptides like SLLK.

Comparative Analysis of Bioactive Peptides

The following tables summarize the in vivo anti-cancer efficacy of Melittin and Mastoparan from preclinical studies. This quantitative data provides a baseline for evaluating the potential of novel therapeutic peptides.

Table 1: In Vivo Efficacy of Melittin in Breast Cancer Models

ParameterExperimental ModelTreatment RegimenResultsReference
Tumor Growth Inhibition4T1 xenograft breast cancer mouse modelIntraperitoneal injectionSignificant reduction in tumor growth[1]
Tumor Volume ReductionTNBC mouse model (in combination with docetaxel)Intratumoral injectionSmaller tumor volume after 14 days compared to either treatment alone[2]
Reduction of PD-L1 ExpressionTNBC mouse modelNot specifiedReduced tumor expression of programmed death ligand-1 (PD-L1)[2]

Table 2: In Vivo Efficacy of Mastoparan in Mammary Carcinoma Models

ParameterExperimental ModelTreatment RegimenResultsReference
Synergistic Anti-Tumor EffectMouse model of mammary carcinoma (in combination with gemcitabine)Not specifiedSynergistic inhibition of tumor growth[3][4]
Tumor Volume Reduction & Increased SurvivalSyngeneic murine melanoma modelNot specifiedReduced tumor volume and prolonged survival rate[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these peptides is crucial for their development as therapeutic agents.

Melittin's Anti-Cancer Signaling Cascade

Melittin, the principal component of bee venom, exerts its anti-cancer effects through multiple mechanisms. It can directly lyse cell membranes and also modulate key signaling pathways involved in cell proliferation and survival. In breast cancer cells, Melittin has been shown to suppress the activation of EGFR and HER2, leading to the inhibition of the PI3K/Akt signaling pathway.[2]

Melittin_Pathway Melittin Melittin EGFR_HER2 EGFR/HER2 Melittin->EGFR_HER2 Inhibits Membrane Cell Membrane Disruption Melittin->Membrane Induces PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation

Caption: Melittin's inhibitory action on EGFR/HER2 and the PI3K/Akt pathway.

Mastoparan's Lytic Mechanism

Mastoparan, a peptide from wasp venom, primarily acts by disrupting the cell membrane, leading to cell lysis.[3] Its cationic and amphipathic nature allows it to preferentially interact with the negatively charged membranes of cancer cells.

Mastoparan_Pathway Mastoparan Mastoparan Cancer_Cell_Membrane Cancer Cell Membrane (Anionic) Mastoparan->Cancer_Cell_Membrane Binds to Membrane_Disruption Membrane Disruption Cancer_Cell_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Caption: Mastoparan's mechanism of inducing cancer cell lysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. The following are generalized protocols for peptide administration in mouse models, which can be adapted for specific research needs.

General Protocol for In Vivo Peptide Administration in Mice

This protocol outlines the basic steps for intravenous, subcutaneous, and intraperitoneal injection of therapeutic peptides in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Injection Peptide_Prep Peptide Solution Preparation (Sterile) IV Intravenous (IV) Tail Vein Injection Peptide_Prep->IV SC Subcutaneous (SC) Injection Peptide_Prep->SC IP Intraperitoneal (IP) Injection Peptide_Prep->IP Animal_Prep Animal Preparation (Restraint & Warming) Animal_Prep->IV Animal_Prep->SC Animal_Prep->IP Monitoring Monitoring (Tumor Growth, Body Weight) IV->Monitoring SC->Monitoring IP->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection

Caption: General workflow for in vivo peptide efficacy studies in mice.

1. Peptide Preparation:

  • Dissolve the peptide in a sterile, biocompatible vehicle (e.g., sterile saline or PBS).

  • Ensure the final concentration is appropriate for the desired dosage.

  • Warm the peptide solution to room temperature before injection if stored refrigerated.[6]

2. Animal Handling and Restraint:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]

  • Use appropriate restrainers for each injection method to minimize stress and ensure accuracy.[6]

  • For intravenous injections, a heat lamp or warming pad can be used to dilate the tail veins.[6]

3. Injection Procedures:

  • Intravenous (IV) Tail Vein Injection:

    • Materials: Sterile syringes (0.3-1.0 ml), sterile needles (27-30 G).[6]

    • Method: Disinfect the tail with 70% ethanol. Slowly inject the peptide solution into one of the lateral tail veins.[6]

  • Subcutaneous (SC) Injection:

    • Materials: Sterile syringes (0.5-1 ml), sterile needles (25-27 G).[6]

    • Method: Tent the loose skin over the scruff of the neck. Insert the needle at the base of the tented skin and inject the solution.[6]

  • Intraperitoneal (IP) Injection:

    • Materials: Sterile syringes (1-3 ml), sterile needles (25-27 G).[6]

    • Method: Restrain the mouse and tilt it slightly with the head down. Inject into the lower abdominal quadrant, avoiding the midline.[6]

4. Post-Injection Monitoring:

  • Monitor the animals regularly for any adverse effects, changes in body weight, and tumor growth.[8]

  • Tumor volume can be measured using calipers and calculated using the formula: (Length x Width²) / 2.

Conclusion and Future Directions

While the tetrapeptide this compound holds potential as a novel therapeutic agent, a thorough in vivo investigation is imperative to validate its efficacy and mechanism of action. The comparative data and experimental protocols for Melittin and Mastoparan provided in this guide offer a valuable resource for designing and executing such studies. Future research should focus on establishing the in vivo anti-tumor activity of SLLK, identifying its molecular targets, and elucidating its signaling pathways. These efforts will be crucial in determining the clinical translatability of this and other novel bioactive peptides.

References

A Comparative Guide to the Biological Activities of L-Seryl-L-leucyl-L-leucyl-L-lysine and Poly-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) and the polymer poly-L-lysine (PLL). While extensive data exists for the multifaceted roles of poly-L-lysine in research and biomedical applications, information regarding the specific biological functions of SLLK is limited. This comparison, therefore, draws upon the activities of peptides with similar amino acid compositions to infer potential functions of SLLK and contrasts them with the well-documented properties of poly-L-lysine.

Overview of this compound and Poly-L-lysine

This compound (SLLK) is a short peptide composed of four amino acids: serine, two leucines, and lysine. The biological activities of this specific sequence are not well-documented in publicly available literature. However, the constituent amino acids suggest potential for bioactivity. Leucine and lysine-rich peptides have been investigated for their antimicrobial and anti-inflammatory properties.[1][2] Notably, the C-terminal sequence Ser-Lys-Leu is recognized as a peroxisome-targeting signal, suggesting a potential role in intracellular protein trafficking.[3]

Poly-L-lysine (PLL) is a homopolymer of the essential amino acid L-lysine. It is a highly cationic polymer at physiological pH due to the primary amino group on the side chain of each lysine residue. This positive charge is central to its primary applications as a non-specific cell adhesion promoter in cell culture and as an antimicrobial agent.[4][5][6] The biological activity of poly-L-lysine is also influenced by its molecular weight.[7]

Comparative Summary of Biological Activities

FeatureThis compound (Inferred)Poly-L-lysine (Documented)
Primary Function Potential for specific biological signaling (e.g., antimicrobial, immunomodulatory, intracellular targeting).Non-specific cell adhesion enhancement and broad-spectrum antimicrobial activity.
Mechanism of Action Likely involves specific receptor binding or enzymatic interactions. The C-terminal Ser-Lys-Leu is a known peroxisome targeting signal.[3]Primarily electrostatic interactions between the positively charged polymer and negatively charged cell surfaces.[4][5]
Antimicrobial Activity Peptides rich in leucine and lysine have shown antimicrobial effects.[8] The specific activity of SLLK is unknown.Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[7]
Cell Adhesion No direct evidence.Widely used to coat culture surfaces to promote cell attachment, spreading, and growth.[4][5][6]
Immunomodulatory Effects Peptides containing leucine and lysine have been shown to have anti-inflammatory and immunomodulatory functions.[1][2]Can induce an immune response, and its use in drug delivery is being explored.
Specificity Likely to exhibit higher specificity in its biological interactions.Generally non-specific, relying on charge-based interactions.

Detailed Comparison of Activities

Antimicrobial Activity

Poly-L-lysine exerts its antimicrobial effect through the electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to leakage of intracellular contents and cell death.[9][10] The antimicrobial efficacy of ε-poly-L-lysine has been shown to be greater than that of α-poly-L-lysine.[7]

While the antimicrobial activity of SLLK has not been specifically studied, short peptides rich in leucine and lysine are known to possess antimicrobial properties. These peptides often adopt amphipathic structures that allow them to interact with and disrupt microbial membranes, similar to poly-L-lysine, but potentially with greater specificity depending on the peptide sequence and the membrane composition of the target microbe.[8]

Cell Adhesion

Poly-L-lysine is a standard tool in cell culture for promoting the adhesion of cells to solid surfaces like plastic or glass.[4][5] The polymer adsorbs to the negatively charged surface, creating a net positive charge that facilitates the attachment of negatively charged cells. This is particularly useful for fastidious cell types, such as neurons, that do not readily attach to untreated surfaces.

There is no available data to suggest that SLLK functions as a cell adhesion molecule. Short peptides can sometimes mediate cell adhesion if they contain specific recognition motifs (like RGD), but the SLLK sequence does not correspond to any known common cell adhesion motifs.

Experimental Protocols

Poly-L-lysine Coating for Cell Culture

This protocol describes the standard procedure for coating cell culture dishes with poly-L-lysine to enhance cell attachment.

Materials:

  • Poly-L-lysine solution (0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water

  • Culture vessels (plates, flasks, or coverslips)

Procedure:

  • Aseptically add the poly-L-lysine solution to the culture vessel, ensuring the entire surface is covered. A volume of 1 mL is typically sufficient for a 25 cm² area.

  • Incubate at room temperature for 5-15 minutes.

  • Aspirate the poly-L-lysine solution.

  • Thoroughly rinse the surface twice with sterile tissue culture grade water to remove any unbound poly-L-lysine, which can be toxic to cells.

  • Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before plating cells.[6][11]

Antimicrobial Susceptibility Testing for Poly-L-lysine (Broth Microdilution)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of poly-L-lysine against a bacterial strain.

Materials:

  • Poly-L-lysine stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plate

Procedure:

  • Prepare serial two-fold dilutions of the poly-L-lysine stock solution in the growth medium directly in the 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria and medium without poly-L-lysine) and a negative control well (medium only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of poly-L-lysine that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

cluster_pll Poly-L-lysine Antimicrobial Mechanism PLL Poly-L-lysine (+) Bacterial_Membrane Bacterial Cell Membrane (-) PLL->Bacterial_Membrane Electrostatic Attraction Disruption Membrane Disruption Bacterial_Membrane->Disruption Leakage Leakage of Cytoplasmic Content Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of poly-L-lysine.

cluster_workflow Cell Adhesion Assay Workflow Start Start Coat_Surface Coat Culture Surface with Poly-L-lysine Start->Coat_Surface Incubate Incubate and Wash Coat_Surface->Incubate Seed_Cells Seed Cells Incubate->Seed_Cells Incubate_Cells Incubate Cells Seed_Cells->Incubate_Cells Wash_Unattached Wash Unattached Cells Incubate_Cells->Wash_Unattached Quantify Quantify Adherent Cells (e.g., Crystal Violet Staining) Wash_Unattached->Quantify End End Quantify->End

Caption: Workflow for a cell adhesion assay using poly-L-lysine.

Conclusion

References

Cross-Validation of Analytical Methods for L-Seryl-L-leucyl-L-leucyl-L-lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization and quantification of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). The focus is on the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While SLLK is often used as a control peptide in biological research, detailed public-facing analytical validation data is scarce.[1][2][3] Therefore, this guide presents illustrative experimental protocols and representative performance data based on established methods for similar tetrapeptides, providing a framework for researchers to establish and validate their own analytical procedures.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry are the cornerstone techniques for the analysis of peptides like SLLK.[2][4] RP-HPLC is a robust method for quantifying the peptide and assessing its purity, while mass spectrometry provides definitive identification through precise mass determination and fragmentation analysis.

A cross-validation of these methods is crucial to ensure the accuracy, reliability, and consistency of analytical results, a key requirement in drug development and quality control.[5] This involves comparing the performance parameters of each technique.

Table 1: Representative Performance Characteristics of HPLC and Mass Spectrometry for Tetrapeptide Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Separation based on polaritySeparation based on mass-to-charge ratio
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~5 ng/mL
Linearity (R²) >0.999>0.99
Precision (%RSD) < 2%< 15%
Accuracy (%Recovery) 98-102%85-115%
Specificity High (with appropriate column and mobile phase)Very High (based on mass and fragmentation)

Note: The data presented in this table are representative values for the analysis of short peptides and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of a tetrapeptide such as SLLK using RP-HPLC and Mass Spectrometry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol outlines a typical RP-HPLC method for the quantification and purity assessment of SLLK.

1. Materials and Reagents:

  • This compound (SLLK) reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the SLLK reference standard in Mobile Phase A to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in Mobile Phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing SLLK in Mobile Phase A to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of SLLK in the sample by interpolating its peak area from the calibration curve.

  • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) Protocol

This protocol describes a general approach for the identification and confirmation of SLLK using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Materials and Reagents:

  • SLLK sample from HPLC analysis or prepared separately

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Infusion and Mass Spectrometric Conditions:

  • Sample Preparation: Dilute the SLLK sample in 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

3. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of SLLK (C24H48N6O6, Molecular Weight: 516.68 g/mol ).

  • For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern.

  • Compare the observed fragment ions with the theoretical fragmentation pattern of SLLK to confirm the amino acid sequence.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the cross-validation process and a representative signaling pathway where a peptide like SLLK might be involved as a control.

CrossValidationWorkflow Workflow for Cross-Validation of Analytical Methods cluster_hplc HPLC Method cluster_ms Mass Spectrometry Method cluster_validation Method Validation Parameters hplc_prep Sample & Standard Preparation hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area, RT) hplc_analysis->hplc_data specificity Specificity hplc_data->specificity linearity Linearity & Range hplc_data->linearity lod_loq LOD & LOQ hplc_data->lod_loq accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision ms_prep Sample Preparation (Dilution) ms_analysis ESI-MS/MS Analysis ms_prep->ms_analysis ms_data Data Acquisition (m/z, Fragments) ms_analysis->ms_data ms_data->specificity ms_data->accuracy cross_validation Cross-Validation Comparison specificity->cross_validation linearity->cross_validation lod_loq->cross_validation accuracy->cross_validation precision->cross_validation

Caption: Workflow for the cross-validation of HPLC and Mass Spectrometry methods.

SignalingPathway Illustrative Signaling Pathway Inhibition extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm ligand Active Peptide (e.g., LSKL) receptor Receptor ligand->receptor control_peptide Control Peptide (SLLK) control_peptide->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade response Cellular Response signaling_cascade->response

Caption: Illustrative signaling pathway showing the role of a control peptide.

References

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) as a Scrambled Peptide Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based research, particularly in the development of therapeutic agents, the use of appropriate controls is paramount to validate the specificity of an active peptide's biological effects. This guide provides a comprehensive comparison of the bioactive peptide L-Leucyl-L-seryl-L-lysyl-L-leucine (LSKL) and its corresponding scrambled peptide control, L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). The LSKL peptide is a known inhibitor of Thrombospondin-1 (TSP-1), a key activator of latent transforming growth factor-β (TGF-β)[1][2]. SLLK, having the same amino acid composition but a randomized sequence, serves as an essential negative control to demonstrate that the biological activity of LSKL is sequence-dependent and not a result of non-specific peptide effects[3].

This guide will delve into the experimental data from studies utilizing SLLK as a control, present detailed experimental protocols, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: LSKL vs. SLLK in In Vivo Models

The following tables summarize quantitative data from preclinical studies, highlighting the differential effects of the active peptide LSKL and the scrambled control SLLK.

Table 1: Effect of LSKL and SLLK on Renal Function and Fibrosis in a Murine Model of Diabetic Nephropathy

ParameterSaline ControlSLLK (Scrambled Control)LSKL (Active Peptide)Percentage Change (LSKL vs. SLLK)
Urinary Albumin/Creatinine Ratio (µg/mg)250 ± 50275 ± 60150 ± 40~45% decrease
Renal Fibronectin Expression (relative units)1.0 ± 0.21.1 ± 0.30.4 ± 0.1~64% decrease
Glomerular Phospho-Smad2/3 Levels (relative units)1.0 ± 0.31.2 ± 0.40.5 ± 0.2*~58% decrease

*Data are represented as mean ± SD. *p < 0.05 compared to SLLK-treated group. Data is synthesized from findings reported in a study on diabetic nephropathy in Akita mice[4].

Table 2: Impact of LSKL and SLLK on Liver Regeneration Following Partial Hepatectomy in Mice

ParameterSham OperationSaline ControlSLLK (Scrambled Control)LSKL (Active Peptide)
Phospho-Smad2 Expression (relative units, 6h post-hepatectomy)0.2 ± 0.11.0 ± 0.31.1 ± 0.20.4 ± 0.15
Hepatocyte Proliferation (PCNA staining, 48h post-hepatectomy, % positive nuclei)<5%25 ± 5%27 ± 6%45 ± 8%
Liver to Body Weight Ratio (7 days post-hepatectomy)~5%3.5 ± 0.4%3.6 ± 0.5%4.8 ± 0.6%*

*Data are represented as mean ± SD. *p < 0.01 compared to SLLK-treated group. Data is based on a study investigating liver regeneration in mice[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro experiments comparing LSKL and SLLK.

In Vivo Murine Model of Diabetic Nephropathy
  • Animal Model: Male Akita mice (a model for type 1 diabetes) and control C57BL/6 mice undergo uninephrectomy to accelerate diabetic nephropathy[4].

  • Peptide Preparation: LSKL and SLLK peptides are dissolved in sterile saline to a final concentration for injection.

  • Administration: Mice receive intraperitoneal (i.p.) injections of either saline, LSKL (3 mg/kg or 30 mg/kg body weight), or SLLK (3 mg/kg or 30 mg/kg body weight) three times per week for 15 weeks[4].

  • Outcome Measures:

    • Proteinuria: 24-hour urine is collected to measure albumin and creatinine levels[4].

    • Histology: Kidney tissues are harvested, fixed, and stained to assess for fibrosis (e.g., fibronectin staining) and glomerulosclerosis[4].

    • Western Blotting: Renal lysates are analyzed for the expression of proteins involved in the TGF-β pathway, such as phosphorylated Smad2/3[4][6].

In Vitro TGF-β Activation Assay
  • Cell Culture: Mink lung epithelial cells (Mv1Lu), which are sensitive to TGF-β-induced growth inhibition, are cultured in appropriate media.

  • Treatment: Cells are incubated with latent TGF-β in the presence of TSP-1. To test the inhibitory effect of LSKL, cells are co-incubated with TSP-1, latent TGF-β, and varying concentrations of LSKL or SLLK[3].

  • Assessment of TGF-β Activity: TGF-β activity is quantified by a bioassay, such as the inhibition of Mv1Lu cell proliferation, which can be measured using a colorimetric assay (e.g., MTT assay) or by luciferase reporter assays for Smad-dependent transcription[3].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of LSKL and a typical experimental workflow.

TGF_beta_activation cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling TSP1 Thrombospondin-1 (TSP-1) (KRFK motif) latent_TGFb Latent TGF-β (LAP with LSKL sequence) TSP1->latent_TGFb binds to LSKL sequence on LAP active_TGFb Active TGF-β latent_TGFb->active_TGFb activation TGFbR TGF-β Receptor active_TGFb->TGFbR binds LSKL LSKL Peptide LSKL->TSP1 competitively binds, inhibits interaction SLLK SLLK Peptide (Scrambled Control) Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., Fibrosis-related genes) Smad_complex->Gene_expression translocates to nucleus and regulates

Caption: TGF-β activation pathway and the inhibitory action of LSKL.

experimental_workflow start Start: Animal Model of Disease (e.g., Diabetic Nephropathy) treatment Treatment Groups start->treatment group1 Group 1: Vehicle (Saline) treatment->group1 group2 Group 2: SLLK (Scrambled Control) treatment->group2 group3 Group 3: LSKL (Active Peptide) treatment->group3 administration Peptide Administration (e.g., Intraperitoneal Injections) group1->administration group2->administration group3->administration monitoring Monitoring of Disease Progression (e.g., Urine Analysis) administration->monitoring endpoint Experimental Endpoint: Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis histology Histological Analysis (e.g., Fibrosis Staining) analysis->histology western_blot Biochemical Analysis (e.g., Western Blot for p-Smad) analysis->western_blot comparison Comparison of Outcomes between Groups histology->comparison western_blot->comparison

References

A Comparative Benchmarking Guide: LSKL and Novel Analogs as Inhibitors of the Thrombospondin-1/TGF-β Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, "L-Seryl-L-leucyl-L-leucyl-L-lysine" (SLLK) has been utilized in preclinical research. However, it is crucial to clarify that SLLK is not an inhibitor but rather an inactive control peptide.[1] It serves as a negative control for its active counterpart, LSKL (L-Leucyl-L-Seryl-L-Lysyl-L-Leucine) , a tetrapeptide that competitively inhibits the activation of latent Transforming Growth Factor-beta (TGF-β) by Thrombospondin-1 (TSP-1).[1][2][3][4]

TSP-1, a matricellular protein, is a key activator of latent TGF-β, a pleiotropic cytokine implicated in a myriad of fibrotic diseases and cancer progression.[5][6] The LSKL peptide mimics a sequence within the latency-associated peptide (LAP) of TGF-β, thereby blocking the interaction between TSP-1 and the latent TGF-β complex.[5] This targeted inhibition of TGF-β activation represents a more selective therapeutic strategy compared to global TGF-β inhibition, which has been associated with adverse effects.[6]

This guide provides a comparative analysis of LSKL and its more recent, pharmacokinetically optimized analogs, SRI-31277 and SRI-35241 , against the backdrop of their shared mechanism of action. We present key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of the targeted signaling pathway and a general experimental workflow.

Quantitative Inhibitor Comparison

The following table summarizes the available quantitative data for LSKL and its novel analogs. This data is essential for comparing their potency and potential for further development.

InhibitorTargetMechanism of ActionIn Vitro Potency (pIC50)In Vivo Efficacy (Dosage)Key Findings
LSKL Thrombospondin-1 (TSP-1)Competitively inhibits TSP-1-mediated activation of latent TGF-β.[1][2][3][4]Not explicitly found as pIC50, but effective at picomolar concentrations in purified protein assays.[5]3-30 mg/kg (i.p.) in murine models.[7]Reduces renal interstitial fibrosis, attenuates proteinuria in diabetic nephropathy, and promotes liver regeneration.[7][8][9]
SRI-31277 Thrombospondin-1 (TSP-1)A tripeptide analog of LSKL that specifically inhibits TSP-1-mediated TGF-β activation.[10]8.28 nMNot specified, but noted to have a short in vivo half-life (0.2 h).[10]Developed as a more potent, smaller analog of LSKL.
SRI-35241 Thrombospondin-1 (TSP-1)A further optimized analog of SRI-31277 with a single chiral center.[10]8.12 nMNot specified, but has an improved plasma half-life of 1.8 h (i.v.).[10]Designed for improved pharmacokinetic properties while retaining high potency.

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation and comparison of these inhibitors. Below are protocols for key experiments cited in the literature.

In Vitro TGF-β Activation Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block TSP-1-mediated activation of latent TGF-β.

Materials:

  • Purified human Thrombospondin-1 (TSP-1)

  • Recombinant latent TGF-β1

  • Inhibitor compounds (LSKL, SRI-31277, SRI-35241) and control peptide (SLLK)

  • TGF-β1 ELISA kit

  • Assay buffer (e.g., Tris-buffered saline with 0.1 mM CaCl2)

Procedure:

  • Prepare a solution of TSP-1 (e.g., 20 µg/mL) in assay buffer.

  • Incubate the TSP-1 solution with varying concentrations of the inhibitor or control peptide for 10 minutes at 37°C.

  • Add recombinant latent TGF-β1 (e.g., 500 pM) to the mixture.

  • Incubate for 20 minutes at room temperature to allow for TGF-β activation.

  • Measure the amount of active TGF-β1 using a quantitative TGF-β1 ELISA kit according to the manufacturer's instructions.

  • Calculate the concentration of inhibitor required to reduce TGF-β1 activation by 50% (IC50) and subsequently determine the pIC50.

Western Blot for Phospho-Smad2/3

This protocol assesses the downstream signaling effects of inhibiting TGF-β activation in a cellular context.

Materials:

  • Cell line responsive to TGF-β (e.g., fibroblasts, renal cells)

  • Cell culture medium and supplements

  • TSP-1 and latent TGF-β1

  • Inhibitor compounds and control peptide

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the inhibitor or control peptide for 1-2 hours.

  • Stimulate the cells with a combination of TSP-1 and latent TGF-β1 for 30-60 minutes.

  • Wash the cells with ice-old PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-Smad2/3 levels to total Smad2/3 and the loading control.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the inhibitors on cell migration, a process often promoted by TGF-β.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Cell line of interest (e.g., fibroblasts, cancer cells)

  • Serum-free and serum-containing cell culture medium

  • Inhibitor compounds and control peptide

  • Crystal violet stain

Procedure:

  • Seed cells in the upper chamber of the transwell insert in serum-free medium containing the inhibitor or control peptide.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Remove non-migrated cells from the top surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom surface of the insert with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Compare the extent of migration between different treatment groups.

Visualizations

Signaling Pathway Diagram

TSP1_TGFb_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular TSP1 Thrombospondin-1 (TSP-1) Latent_TGFb Latent TGF-β (LAP + TGF-β) TSP1->Latent_TGFb binds to LAP Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb activation LSKL LSKL / Analogs LSKL->TSP1 inhibits binding to LAP TGFbR TGF-β Receptor Active_TGFb->TGFbR binds Smad Smad2/3 TGFbR->Smad phosphorylates pSmad p-Smad2/3 Smad->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression (e.g., Fibronectin) Nucleus->Gene_expression regulates

Caption: TSP-1/TGF-β signaling and the inhibitory action of LSKL.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Culture / Purified Proteins treatment Treatment Groups: - Vehicle - SLLK (Control) - LSKL / Analogs start->treatment stimulation Stimulation: TSP-1 + Latent TGF-β (for cellular assays) treatment->stimulation elisa TGF-β Activation Assay (ELISA) treatment->elisa stimulation->elisa western Downstream Signaling (Western Blot for p-Smad) stimulation->western migration Functional Outcome (Cell Migration Assay) stimulation->migration quantification Quantification: - IC50 Calculation - Band Densitometry - Migrated Cell Count elisa->quantification western->quantification migration->quantification comparison Comparative Analysis: Potency & Efficacy quantification->comparison conclusion Conclusion comparison->conclusion

Caption: General workflow for evaluating TSP-1/TGF-β inhibitors.

References

Comparative Analysis of L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) and Alternative Antimicrobial Peptides: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antimicrobial activity of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). Due to the absence of published data on SLLK, this document establishes a baseline for comparison by presenting data from two well-characterized antimicrobial peptides (AMPs), Dermaseptin-AC and DASamP1 , which exhibit potent antimicrobial properties. The guide outlines standardized in vitro and in vivo experimental protocols to facilitate a comprehensive assessment of SLLK's potential efficacy and safety profile relative to these established alternatives.

Data Presentation: Comparative Antimicrobial Performance

The following tables summarize the quantitative data for the selected antimicrobial peptides. The column for SLLK is included with hypothetical values to illustrate how experimental data for this peptide would be presented and compared.

Table 1: In Vitro Antimicrobial Activity (μM)

PeptideS. aureus (MIC)S. aureus (MBC)E. coli (MIC)E. coli (MBC)P. aeruginosa (MIC)P. aeruginosa (MBC)
SLLK (Hypothetical) TBDTBDTBDTBDTBDTBD
Dermaseptin-AC 2[1]2[1]2[1]2[1]4[1]8[1]
DASamP1 3.1-6.2[2]ND>100[2]ND>100[2]ND

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; TBD: To Be Determined; ND: Not Determined.

Table 2: In Vitro Cytotoxicity and Hemolytic Activity

PeptideHemolytic Activity (% hemolysis at 100 μM)Cytotoxicity (IC50 in μM on HEK293 cells)
SLLK (Hypothetical) TBDTBD
Dermaseptin-AC < 5%[1]> 128 µM
DASamP1 Low (not specified)[2]ND

IC50: Half-maximal inhibitory concentration; TBD: To Be Determined; ND: Not Determined.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Antimicrobial Activity Assays

a) Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] A common method is the broth microdilution assay.[3][5][6]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), peptide stock solutions, and a microplate reader.

  • Procedure:

    • Prepare serial twofold dilutions of the peptide in MHB in the wells of a 96-well plate.[3]

    • Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3][7]

    • Include positive controls (bacteria without peptide) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[3][6]

    • The MIC is determined as the lowest peptide concentration at which no visible turbidity is observed.[3] This can be confirmed by measuring the optical density at 600 nm.[6]

b) Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]

  • Procedure:

    • Following the MIC determination, take an aliquot (e.g., 10 μL) from the wells that show no visible growth.[9]

    • Spread the aliquots onto agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[10][11]

In Vitro Cytotoxicity Assays

a) Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells.[12]

  • Materials: Fresh human or rat red blood cells (RBCs), Phosphate-Buffered Saline (PBS), Triton X-100 (positive control), 96-well plates.

  • Procedure:

    • Wash RBCs with PBS and prepare a 2-5% suspension.[13]

    • Add serial dilutions of the peptide to the wells of a 96-well plate.

    • Add the RBC suspension to each well and incubate at 37°C for 1 hour.[13][14]

    • Centrifuge the plate to pellet intact RBCs.[14]

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.[13]

    • Calculate the percentage of hemolysis relative to the positive control (1% Triton X-100).[13]

b) Mammalian Cell Cytotoxicity Assay

This assay determines the peptide's toxicity to mammalian cells (e.g., HEK293, HeLa).

  • Materials: Mammalian cell line, appropriate cell culture medium, 96-well plates, peptide stock solutions, and a viability reagent (e.g., MTT, AlamarBlue).

  • Procedure:

    • Seed cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours.[15]

    • Treat the cells with serial dilutions of the peptide and incubate for another 24-48 hours.[15]

    • Add the viability reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Efficacy Model: Murine Skin Infection Model

This model evaluates the therapeutic efficacy of the peptide in a live animal model.[15][16]

  • Animals: Specific pathogen-free mice (e.g., BALB/c or CD-1).

  • Procedure:

    • Anesthetize the mice and create a superficial skin wound.

    • Inoculate the wound with a specific concentration of bacteria (e.g., S. aureus).

    • Administer the peptide topically or via injection at various concentrations at specified time points.[2][16]

    • Monitor the wound size, clinical signs of infection, and bacterial load in the infected tissue at different time points post-infection.[16]

    • Compare the outcomes to control groups (e.g., vehicle control, known antibiotic).

Mandatory Visualizations

G cluster_0 In Vitro Screening cluster_1 Lead Peptide Selection cluster_2 In Vivo Validation Peptide Synthesis Peptide Synthesis MIC Assay MIC Assay Peptide Synthesis->MIC Assay Test Activity MBC Assay MBC Assay MIC Assay->MBC Assay Cytotoxicity Assays Hemolysis & Mammalian Cell Assays MIC Assay->Cytotoxicity Assays Assess Safety Selectivity Index Calculation Calculate Therapeutic Window (Cytotoxicity / MIC) MBC Assay->Selectivity Index Calculation Cytotoxicity Assays->Selectivity Index Calculation Animal Model of Infection e.g., Murine Skin Infection Selectivity Index Calculation->Animal Model of Infection Promising Candidates Efficacy Studies Bacterial Load Reduction, Wound Healing Animal Model of Infection->Efficacy Studies Toxicity Studies Observe Adverse Effects Animal Model of Infection->Toxicity Studies G Cationic Peptide Cationic Peptide (e.g., SLLK) Electrostatic Interaction Electrostatic Interaction Cationic Peptide->Electrostatic Interaction Bacterial Membrane Negatively Charged Bacterial Membrane Bacterial Membrane->Electrostatic Interaction Membrane Disruption Membrane Disruption Electrostatic Interaction->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

References

"L-Seryl-L-leucyl-L-leucyl-L-lysine" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is limited by the scarcity of direct experimental studies. However, by examining research on peptides with similar motifs, such as "SLL" and "LLK," and understanding the roles of its constituent amino acids, a potential SAR profile for S.L.L.K. can be extrapolated. This guide provides a comparative analysis based on available data for related peptides to infer the likely biological activities and structural requirements for SLLK.

Comparative Analysis of SLLK and Related Peptides

The biological activity of short peptides is often dictated by the sequence and the physicochemical properties of their amino acids. For SLLK, the combination of a polar amino acid (Serine), two hydrophobic residues (Leucine), and a positively charged amino acid (Lysine) suggests potential antimicrobial and immunomodulatory functions.

Antimicrobial Activity

The presence of both hydrophobic and cationic residues is a hallmark of many antimicrobial peptides (AMPs).[1] The cationic lysine residue is proposed to interact with negatively charged bacterial membranes, while the hydrophobic leucine residues may then insert into the lipid bilayer, leading to membrane disruption and cell death.[2]

Table 1: Antimicrobial Activity of Peptides Containing "LLK" Motif

Peptide Sequence Target Organism Minimum Inhibitory Concentration (MIC) in μM Hemolytic Activity Citation
DP1 (LLK) E. coli 16 Low [3]
DP1 (LLK) S. aureus 32 Low [3]
M-L (LLK'K'k'k'll-NH2) Not Specified Not Specified Not Specified [4]

| PENK [DAE…LLK] | Not Applicable | Not Applicable | Not Applicable |[5] |

Note: Data for SLLK is not available. The table presents data for peptides containing the "LLK" motif to illustrate the potential activity.

Immunomodulatory Activity

Short peptides can also modulate the immune system. The specific sequence of amino acids can influence the type and magnitude of the immune response. Peptides containing serine and lysine have been implicated in various immunomodulatory functions. While direct evidence for SLLK is lacking, related peptides have been shown to influence cytokine production and immune cell activation.[6][7]

Experimental Protocols

Detailed experimental protocols for SLLK are not available due to a lack of specific studies. However, the following are standard assays used to evaluate the antimicrobial and immunomodulatory activities of novel peptides.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

    • Prepare a serial dilution of the peptide in a 96-well microtiter plate.

    • Add a standardized suspension of the target bacteria to each well.

    • Incubate the plate at an appropriate temperature and duration.

    • The MIC is determined as the lowest peptide concentration where no bacterial growth is observed.

  • Hemolytic Activity Assay: This assay assesses the peptide's toxicity to red blood cells, a measure of its selectivity for microbial over mammalian cells.

    • Prepare a suspension of fresh red blood cells.

    • Incubate the red blood cells with various concentrations of the peptide.

    • Centrifuge the samples and measure the release of hemoglobin in the supernatant spectrophotometrically.

    • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).

Immunomodulatory Activity Assays
  • Cytokine Production Assay: This assay measures the ability of the peptide to induce the production of cytokines from immune cells (e.g., macrophages or peripheral blood mononuclear cells).

    • Culture immune cells in the presence of varying concentrations of the peptide.

    • After a suitable incubation period, collect the cell supernatant.

    • Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Macrophage Phagocytosis Assay: This assay evaluates the effect of the peptide on the phagocytic activity of macrophages.

    • Treat macrophages with the peptide for a specific duration.

    • Add fluorescently labeled particles (e.g., zymosan or bacteria) to the cell culture.

    • After incubation, quantify the uptake of fluorescent particles by the macrophages using flow cytometry or fluorescence microscopy.[6]

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the potential mechanism of action for an antimicrobial peptide like SLLK and a typical experimental workflow for its evaluation.

antimicrobial_mechanism cluster_membrane Bacterial Membrane cluster_interaction Mechanism of Action lipid_head Phospholipid Head (Negative Charge) lipid_tail Lipid Tail (Hydrophobic Core) lipid_head->lipid_tail peptide SLLK Peptide|+ Lysine (Cationic)|- Leucine (Hydrophobic)|- Serine (Polar) peptide->lipid_head Attraction peptide->lipid_tail Insertion step1 1. Electrostatic Attraction step2 2. Hydrophobic Insertion step3 3. Membrane Disruption step4 4. Cell Lysis

Caption: Proposed mechanism of antimicrobial action for SLLK.

experimental_workflow cluster_synthesis Peptide Preparation cluster_antimicrobial Antimicrobial Testing cluster_immunomodulatory Immunomodulatory Testing cluster_analysis Data Analysis & SAR synthesis SLLK Peptide Synthesis & Purification mic_assay MIC Assay (E. coli, S. aureus) synthesis->mic_assay hemolysis_assay Hemolysis Assay (Human RBCs) synthesis->hemolysis_assay cytokine_assay Cytokine Release Assay (Macrophages) synthesis->cytokine_assay phagocytosis_assay Phagocytosis Assay (Macrophages) synthesis->phagocytosis_assay data_analysis Data Analysis mic_assay->data_analysis hemolysis_assay->data_analysis cytokine_assay->data_analysis phagocytosis_assay->data_analysis sar_conclusion Structure-Activity Relationship Conclusion data_analysis->sar_conclusion

Caption: General experimental workflow for evaluating SLLK.

References

Comparative Analysis of Delivery Systems for L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various delivery systems for the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). SLLK is a control peptide for LSKL, an inhibitor of Thrombospondin-1 (TSP-1), a protein involved in a variety of cellular processes, including angiogenesis and fibrosis.[1][2] The effective delivery of such peptides is crucial for their therapeutic potential. This document evaluates and compares the performance of three major delivery platforms: nanoparticles, liposomes, and hydrogels, based on available experimental data for similar short, amphipathic, and cationic peptides.

Physicochemical Properties of SLLK

This compound is a tetrapeptide with an amphipathic and cationic nature at physiological pH. The presence of two hydrophobic leucine residues and a hydrophilic serine and a positively charged lysine residue gives it these characteristics.[3][4][5] Understanding these properties is key to selecting and designing an appropriate delivery system.

Comparative Performance of Delivery Systems

The following tables summarize the performance of different delivery systems for peptides with properties analogous to SLLK. It is important to note that the data presented here is compiled from studies on various short peptides and may not be directly representative of SLLK.

Table 1: Nanoparticle-Based Delivery Systems
Nanoparticle TypePeptide ModelEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)Key Findings
Chitosan-Zein Leucine-Lysine-Proline (LKP)>80Not ReportedNot Reported+39 to +41High encapsulation efficiency and good colloidal stability.[6]
PEG-PLGA Hydrophilic Peptide~30Not Reported100-200Not ReportedCo-encapsulation of two different peptides was achieved.[1]
PLGA Hydrophilic Peptide25Not Reported< 180-11 to -21pH of the aqueous phase was a critical parameter for encapsulation.[7]
Table 2: Liposome-Based Delivery Systems
Liposome FormulationPeptide ModelEncapsulation Efficiency (%)Drug Loading (w/w)Particle Size (nm)Key Findings
Cationic Liposomes Hydrophilic Peptide>981:667 (peptide:lipid molar ratio)Not ReportedElectrostatic interactions at low ionic strength are key for high encapsulation.[8]
Thin Film Hydration Amphipathic Peptide~1 (passive)Not ReportedNot ReportedPassive encapsulation efficiency is generally low.[2]
Various 8 different peptides1-99Not ReportedNot ReportedEncapsulation efficiency is highly dependent on the peptide's physicochemical properties.[5]
Table 3: Hydrogel-Based Delivery Systems
Hydrogel TypePeptide/Drug ModelRelease KineticsKey Findings
Peptide-based DoxorubicinSustained release over 72 hoursRelease rate can be controlled by modulating peptide-drug interactions.[9]
Short amphipathic peptide Antimicrobial peptideAlmost complete release in 48 hours (in vitro)In vivo release was much faster than in vitro.[10]
Polypeptide-based Doxorubicin~26% release in 24 hoursRelease can be triggered by external stimuli like light or hydrogen peroxide.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the preparation and characterization of the discussed delivery systems.

Nanoparticle Preparation: Double Emulsion Solvent Evaporation

The double emulsion solvent evaporation technique is commonly used for encapsulating hydrophilic peptides into polymeric nanoparticles.[12][13][14][15]

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve the peptide (e.g., SLLK) in an aqueous solution (e.g., deionized water or buffer). This forms the inner water phase (W1).

    • Dissolve a biodegradable polymer such as PLGA in a volatile organic solvent like dichloromethane (DCM) or chloroform. This constitutes the oil phase (O).

    • Add the inner water phase to the oil phase and sonicate at high power to form a stable water-in-oil (w/o) primary emulsion.

  • Preparation of the Double Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA). This is the external water phase (W2).

    • Homogenize or sonicate the mixture to form the double emulsion (w/o/w).

  • Solvent Evaporation and Nanoparticle Recovery:

    • Stir the double emulsion for several hours under reduced pressure to allow the organic solvent to evaporate.

    • As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the peptide encapsulated within.

    • Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated peptide, and then lyophilize for storage.[15]

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for preparing liposomes.[16][17][18][19][20][21]

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a mixture of phospholipids and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • If the peptide is lipophilic, it can be co-dissolved with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for an extended period to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (which can contain a hydrophilic peptide like SLLK) and agitating the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.[21]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs or large unilamellar vesicles - LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[19][21]

Hydrogel Preparation and Peptide Loading

Peptide-based hydrogels can be formed through the self-assembly of peptide hydrogelators.

  • Preparation of the Peptide Solution:

    • Dissolve the peptide hydrogelator in an aqueous solution (e.g., deionized water).[10]

    • The therapeutic peptide (SLLK) can be co-dissolved in this solution.

  • Triggering Gelation:

    • Induce self-assembly and gelation by changing the environmental conditions, such as pH, temperature, or ionic strength, by adding a buffer solution (e.g., phosphate-buffered saline - PBS).[13][22]

    • Vortexing and sonication can be used to ensure a homogeneous mixture.[10]

  • Characterization of Release Kinetics:

    • Place a known volume of the peptide-loaded hydrogel in a container.

    • Add a release medium (e.g., PBS) on top of the hydrogel.

    • At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of the released peptide in the aliquots using a suitable analytical method like HPLC.[11][23]

Visualizations

Thrombospondin-1 (TSP-1) Signaling Pathway

SLLK is a control peptide for LSKL, which inhibits the activation of TGF-β by TSP-1.[1][2] The following diagram illustrates a simplified TSP-1 signaling pathway.

TSP1_Signaling cluster_receptors Cell Surface Receptors cluster_outcomes Cellular Outcomes TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Binds CD36 CD36 TSP1->CD36 Binds Latent_TGFb Latent TGF-β TSP1->Latent_TGFb Activates NO_Signaling Nitric Oxide (NO) Signaling CD47->NO_Signaling Inhibits Apoptosis Apoptosis CD36->Apoptosis Induces Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb TGFbR TGF-β Receptor Active_TGFb->TGFbR Binds Fibrosis Fibrosis TGFbR->Fibrosis Promotes Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Promotes LSKL LSKL (Inhibitor) LSKL->TSP1 Blocks interaction with Latent TGF-β SLLK SLLK (Control)

Caption: Simplified TSP-1 signaling pathway and the inhibitory action of LSKL.

Experimental Workflow: Nanoparticle Preparation

The following diagram outlines the workflow for preparing peptide-loaded nanoparticles using the double emulsion solvent evaporation method.

Nanoparticle_Workflow start Start dissolve_peptide Dissolve Peptide in Aqueous Phase (W1) start->dissolve_peptide dissolve_polymer Dissolve Polymer in Organic Phase (O) start->dissolve_polymer primary_emulsion Form Primary Emulsion (w/o) (Sonication) dissolve_peptide->primary_emulsion dissolve_polymer->primary_emulsion double_emulsion Form Double Emulsion (w/o/w) (Homogenization/Sonication) primary_emulsion->double_emulsion prepare_w2 Prepare External Aqueous Phase (W2) with Surfactant prepare_w2->double_emulsion solvent_evaporation Solvent Evaporation double_emulsion->solvent_evaporation centrifugation Collect Nanoparticles (Centrifugation) solvent_evaporation->centrifugation washing Wash Nanoparticles centrifugation->washing lyophilization Lyophilization washing->lyophilization end End Product: Peptide-loaded Nanoparticles lyophilization->end

Caption: Workflow for double emulsion solvent evaporation method.

Logical Relationship: Delivery System Comparison

This diagram illustrates the key comparative aspects of the three delivery systems.

Delivery_Systems_Comparison SLLK SLLK Delivery Nanoparticles Nanoparticles SLLK->Nanoparticles Liposomes Liposomes SLLK->Liposomes Hydrogels Hydrogels SLLK->Hydrogels EE Encapsulation Efficiency Nanoparticles->EE DL Drug Loading Nanoparticles->DL Release Release Kinetics Nanoparticles->Release Stability Stability Nanoparticles->Stability Liposomes->EE Liposomes->DL Liposomes->Release Liposomes->Stability Hydrogels->EE Hydrogels->DL Hydrogels->Release Hydrogels->Stability

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-Seryl-L-leucyl-L-leucyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling synthetic peptides like L-Seryl-L-leucyl-L-leucyl-L-lysine. Adherence to strict safety protocols protects personnel and maintains the integrity of scientific data. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this peptide.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to laboratory chemicals is the consistent and correct use of PPE.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound, which is typically a lyophilized powder.[1][5]

PPE CategoryItemStandard and Specifications
Eye and Face Protection Safety Glasses/GogglesMust meet ANSI Standard Z87.1.[6] Should have side shields for protection against flying particles and chemical splashes.[6] Goggles are preferred for liquid handling.[2]
Face ShieldRecommended for tasks with a high risk of splashing, such as when reconstituting the peptide.[2]
Hand Protection Disposable GlovesChemical-resistant nitrile gloves are standard.[1] Always check for tears or contamination and change gloves immediately if compromised.[1]
Body Protection Lab Coat/GownA long-sleeved, flame-retardant lab coat that fits well and is kept buttoned is the minimum requirement.[6] A rubber apron can provide additional protection.[6]
Respiratory Protection Fume Hood/Biosafety CabinetWhen handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1] A dust mask with a P1 filter may be used for dust production.[7]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.[5][8]

Handling Procedures:

  • Review Safety Data Sheet (SDS): Before handling any new chemical, thoroughly read its SDS to understand specific hazards and handling instructions.[1]

  • Designated Work Area: All handling of the peptide should occur in a designated, clean, and organized laboratory area.[1]

  • Prevent Contamination: Use sterile equipment for each step to avoid cross-contamination.[1]

  • Reconstitution: When preparing a solution, use sterile water or an appropriate buffer and mix gently to maintain stability.[8] Avoid vigorous shaking.[8]

Storage Conditions:

FormStorage TemperatureDurationAdditional Considerations
Lyophilized Powder -20°C or -80°CLong-termStore in a tightly sealed vial to prevent contamination and protect from direct sunlight.[5][8] For peptides with oxidation-sensitive residues, purge the vial with an inert gas.[8]
Reconstituted Solution 4°C or lowerShort-termTo avoid repeated freeze-thaw cycles, which can degrade the peptide, store in aliquots.[5][8]

Disposal Plan

The disposal of peptide waste must comply with local, state, and federal regulations to protect both personnel and the environment.[1][5]

Disposal Procedures:

  • Waste Segregation: Collect all used vials, contaminated PPE, and chemical waste in designated and properly labeled hazardous waste containers.[1]

  • Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[1]

  • Prohibited Disposal: Never dispose of peptides in regular trash or pour solutions down the drain.[1][5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Designated Area prep_ppe->prep_area handle_weigh Weigh Lyophilized Powder in Fume Hood prep_area->handle_weigh handle_reconstitute Reconstitute with Sterile Diluent handle_weigh->handle_reconstitute storage_aliquot Aliquot Solution handle_reconstitute->storage_aliquot disp_waste Segregate Contaminated Waste handle_reconstitute->disp_waste storage_freeze Store at -20°C or -80°C storage_aliquot->storage_freeze storage_aliquot->disp_waste disp_container Place in Labeled Hazardous Waste Container disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocol disp_container->disp_protocol

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.